Product packaging for Ac-YVAD-CMK(Cat. No.:)

Ac-YVAD-CMK

Cat. No.: B10768236
M. Wt: 541.0 g/mol
InChI Key: UOUBHJRCKHLGFB-DGJUNBOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-CMK is a potent, cell-permeable, and irreversible tetrapeptide inhibitor that selectively targets caspase-1 (ICE, Interleukin-1β Converting Enzyme). This compound acts as an affinity label, covalently modifying the active site cysteine residue, thereby providing a powerful tool for elucidating the role of caspase-1 in various biological processes. Its primary research application is in the specific inhibition of the inflammasome complex, a key mediator of the innate immune response. By blocking caspase-1 activity, this compound effectively prevents the proteolytic maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. This makes it an indispensable reagent for studying pyroptosis, a highly inflammatory form of programmed cell death, and for investigating the pathogenesis of a wide range of inflammatory diseases, including autoimmune disorders, gout, and sepsis. Researchers utilize this compound to dissect signaling pathways upstream and downstream of caspase-1 activation, providing critical insights into cellular responses to pathogens and danger signals. Its high specificity at commonly used concentrations helps minimize off-target effects, ensuring reliable and interpretable experimental results in cell-based assays and preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN4O8 B10768236 Ac-YVAD-CMK

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBHJRCKHLGFB-DGJUNBOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, selective, and irreversible inhibitor of caspase-1.[1][2][3] This chloromethyl ketone (CMK) derivative is an invaluable tool in the study of inflammatory pathways, particularly those mediated by the inflammasome. Its ability to specifically target caspase-1 allows for the detailed investigation of the downstream effects of this critical enzyme in processes such as cytokine maturation, pyroptosis, and various inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Mechanism of Action: Irreversible Inhibition of Caspase-1

The primary mechanism of action of this compound lies in its ability to irreversibly bind to the active site of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[3][6] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β), which is a primary substrate for caspase-1.[1] This mimicry allows this compound to be recognized and specifically targeted by the enzyme.

The irreversible inhibition is conferred by the chloromethyl ketone (CMK) group. Once this compound enters the active site of caspase-1, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.

The inhibition of caspase-1 by this compound has several critical downstream consequences:

  • Inhibition of Pro-inflammatory Cytokine Maturation: Activated caspase-1 is responsible for the cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] By inhibiting caspase-1, this compound effectively blocks the production and release of these potent pro-inflammatory cytokines.[4][5]

  • Inhibition of Pyroptosis: Caspase-1 plays a central role in a pro-inflammatory form of programmed cell death called pyroptosis.[2][3] It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis and release of inflammatory contents. This compound, by blocking caspase-1 activity, prevents GSDMD cleavage and thereby inhibits pyroptosis.[4]

  • Anti-inflammatory and Neuroprotective Effects: Through its inhibition of cytokine maturation and pyroptosis, this compound exhibits significant anti-inflammatory and neuroprotective effects in various experimental models of diseases such as sepsis, intracerebral hemorrhage, and neurodegenerative disorders.[2][7][8]

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing insights into its potency and efficacy in different experimental settings.

ParameterValueSpecies/Cell TypeExperimental ContextReference
Ki (Inhibition Constant) 0.8 nMHumanRecombinant Caspase-1[8]
IC50 (Half Maximal Inhibitory Concentration) ~50 µMMouse Myeloma Cells (Ag8)TRAIL-induced apoptosis[9]
IC50 (Half Maximal Inhibitory Concentration) ~75 µMHuman Jurkat CellsTRAIL-induced apoptosis[9]
Effective Concentration (in vitro) 10 µMHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of Caspase 1/4/5[4]
Effective Concentration (in vitro) 40 µMH4 cells and neuronsNeuroprotection against sevoflurane-induced injury[10]
Effective Concentration (in vitro) 40-80 µMActivated microgliaReduction of IL-1β and IL-18 expression[2][4]
Effective Dose (in vivo) 1 µ g/rat Sprague-Dawley RatsIntracerebral hemorrhage model[4]
Effective Dose (in vivo) 12.5 µmol/kgRatsReduction of LPS-induced mortality[2][8]
Effective Dose (in vivo) 12.5 µmol/kgMiceAmelioration of sevoflurane-induced cognitive dysfunction[10]
Effective Dose (in vivo) 50-200 ng/mouseCD-1 MiceIntracerebral hemorrhage model[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and its experimental application, the following diagrams have been generated using the DOT language.

Mechanism of this compound Action cluster_upstream Upstream Activation cluster_caspase1_activation Caspase-1 Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome_Sensor Inflammasome Sensor (e.g., NLRP3) PAMPs_DAMPs->Inflammasome_Sensor Recognized by ASC ASC Adaptor Inflammasome_Sensor->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVADCMK This compound AcYVADCMK->Caspase1 Irreversibly Inhibits

Figure 1: Mechanism of this compound Action.

Experimental Workflow: In Vitro Inhibition Assay start Start: Cell Culture pretreatment Pre-treatment with this compound (e.g., 10-100 µM for 1-5 hours) start->pretreatment stimulation Stimulation with Inflammasome Activator (e.g., LPS + ATP, Nigericin) pretreatment->stimulation incubation Incubation (Time course dependent on endpoint) stimulation->incubation endpoint Endpoint Analysis incubation->endpoint elisa ELISA for IL-1β/IL-18 endpoint->elisa western_blot Western Blot for Cleaved Caspase-1/GSDMD endpoint->western_blot cell_death_assay Cell Death Assay (e.g., LDH release) endpoint->cell_death_assay

Figure 2: In Vitro Inhibition Assay Workflow.

Experimental Workflow: In Vivo Neuroprotection Model start Start: Animal Model of Disease (e.g., Intracerebral Hemorrhage) treatment Administration of this compound (e.g., 12.5 µmol/kg, i.p. or direct injection) start->treatment monitoring Monitoring of Disease Progression (e.g., 24-72 hours post-injury) treatment->monitoring outcome Outcome Assessment monitoring->outcome behavioral Neurological/Behavioral Tests outcome->behavioral histology Histological Analysis of Tissue outcome->histology biochemical Biochemical Analysis of Tissue Homogenates (e.g., Cytokine levels, Western Blot) outcome->biochemical

Figure 3: In Vivo Neuroprotection Model Workflow.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Caspase-1 Inhibition Assay in THP-1 Macrophages
  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated THP-1 macrophages with 100 ng/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment: Pre-incubate the primed cells with this compound (e.g., 40 µM or 100 µM, dissolved in DMSO) for 1-5 hours.[12] Include a vehicle control (DMSO alone).

  • Inflammasome Activation: Stimulate the inflammasome by adding a second signal, such as 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatant and lyse the cells for subsequent analysis.

  • Endpoint Analysis:

    • ELISA: Measure the concentration of mature IL-1β and IL-18 in the culture supernatant using commercially available ELISA kits.

    • Western Blot: Analyze cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

In Vivo Neuroprotection Study in a Mouse Model of Intracerebral Hemorrhage (ICH)
  • Animal Model: Induce intracerebral hemorrhage in adult male CD-1 mice via collagenase injection into the striatum.[11]

  • Drug Administration: Administer this compound or vehicle (DMSO diluted in PBS) via intraventricular injection 20 minutes prior to the induction of ICH.[11] Dosages can range from a low dose of 50 ng/mouse to a high dose of 200 ng/mouse.[11]

  • Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for neurological deficits at 24 and 72 hours post-surgery.

  • Behavioral Assessment: Evaluate neurological function using a battery of tests such as the 21-point scoring system, corner turn test, beam balance, and wire hanging tests.[11]

  • Tissue Collection and Analysis: At the designated time points, euthanize the animals and perfuse the brains.

    • Brain Edema Measurement: Determine the brain water content to assess edema.

    • Western Blotting: Homogenize the ipsilateral hemisphere and perform Western blot analysis for mature IL-1β, cleaved caspase-1, and other relevant proteins like MMP-9.[11] Use β-actin as a loading control.

    • Gelatin Zymography: Assess the activity of matrix metalloproteinases (e.g., MMP-9) in brain homogenates.[11]

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed effects.[11]

Conclusion

This compound is a cornerstone tool for researchers investigating the intricacies of the inflammasome and caspase-1 signaling. Its high selectivity and irreversible mechanism of action provide a robust method for dissecting the roles of caspase-1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in both in vitro and in vivo experimental settings, facilitating further discoveries in the fields of inflammation, immunology, and neuroscience.

References

Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function and application of Ac-YVAD-CMK, a highly selective and irreversible inhibitor of caspase-1. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE).[1] Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently modify the active site of the enzyme.[1] This inhibitory activity makes this compound an invaluable tool for studying the roles of caspase-1 in inflammation, innate immunity, and programmed cell death pathways, particularly pyroptosis. Furthermore, it has shown therapeutic potential in various preclinical models of inflammatory diseases.

Mechanism of Action

This compound functions as a suicide inhibitor. The peptide sequence (YVAD) mimics the natural cleavage site in pro-IL-1β, directing the inhibitor to the active site of caspase-1. The chloromethyl ketone (CMK) moiety then forms an irreversible covalent bond with a critical cysteine residue within the enzyme's catalytic domain. This covalent modification permanently inactivates the enzyme, thereby preventing it from processing its downstream substrates.

The primary consequence of caspase-1 inhibition by this compound is the blockade of the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly leads to the auto-activation of pro-caspase-1. Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. By inhibiting caspase-1, this compound effectively halts these downstream events, leading to potent anti-inflammatory and anti-pyroptotic effects.[1]

Mechanism of this compound Inhibition cluster_caspase Caspase-1 Active Site Caspase-1 Caspase-1 Irreversible Covalent Bond Irreversible Covalent Bond Caspase-1->Irreversible Covalent Bond CMK group reacts with cysteine residue This compound This compound This compound->Caspase-1 Binds to active site Inactive Caspase-1 Inactive Caspase-1 Irreversible Covalent Bond->Inactive Caspase-1

Caption: Covalent modification and inactivation of caspase-1 by this compound.

Quantitative Data

The efficacy and selectivity of a pharmacological inhibitor are critical parameters for its application in research and drug development. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueReference
Ki for Caspase-1 0.8 nM[2][3]

Table 2: Selectivity Profile of this compound against Other Caspases

Caspase TargetKi (nM)Reference
Caspase-1 0.8[3]
Caspase-3 >10,000[3]
Caspase-4 362[3]
Caspase-5 163[3]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Synonyms N-Ac-Tyr-Val-Ala-Asp-CMK, Acetyl-tyrosine-valine-alanine-aspartate-chloromethyl ketone[1]
CAS Number 178603-78-6[1]
Molecular Formula C₂₄H₃₃ClN₄O₈[1]
Molecular Weight 541.0 g/mol [1]
Solubility 50 mg/mL (92.4 mM) in DMSO[1]
Purity ≥97% (UHPLC)[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound as a caspase-1 inhibitor.

In Vitro Caspase-1 Enzymatic Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of purified caspase-1 and to determine the inhibitory effect of this compound. The assay is based on the cleavage of the fluorogenic substrate Ac-YVAD-AFC, which releases free 7-amino-4-trifluoromethyl coumarin (AFC), a fluorescent molecule.[4][5][6]

Materials:

  • Recombinant active human caspase-1

  • Ac-YVAD-AFC substrate (1 mM stock in DMSO)[5]

  • This compound inhibitor (stock solution in DMSO)

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm[4][5][6][7]

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of Ac-YVAD-AFC substrate by diluting the stock to the desired final concentration (e.g., 50 µM) in Caspase Assay Buffer.[5]

    • Prepare serial dilutions of this compound in Caspase Assay Buffer to determine the IC50 value.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank: 50 µL of Caspase Assay Buffer.

      • No Inhibitor Control: 45 µL of Caspase Assay Buffer and 5 µL of DMSO (or the same solvent used for the inhibitor).

      • Inhibitor Wells: 45 µL of the desired concentration of this compound and 5 µL of DMSO.

  • Enzyme Addition:

    • Add 5 µL of diluted active caspase-1 to all wells except the blank.

  • Inhibitor Incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition:

    • Initiate the reaction by adding 50 µL of the Ac-YVAD-AFC working solution to all wells. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately begin reading the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5][6][7][8]

    • Continue to take readings every 1-2 minutes for 30-60 minutes to determine the reaction kinetics.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Calculate the rate of AFC production (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Workflow for In Vitro Caspase-1 Enzymatic Assay Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Enzyme Addition Enzyme Addition Assay Setup->Enzyme Addition Inhibitor Incubation Inhibitor Incubation Enzyme Addition->Inhibitor Incubation Substrate Addition Substrate Addition Inhibitor Incubation->Substrate Addition Measurement Measurement Substrate Addition->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Caption: A stepwise workflow for the in vitro caspase-1 enzymatic assay.

Cell-Based Inflammasome Activation Assay in THP-1 Macrophages

This protocol details the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by this compound.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) for priming

  • ATP or Nigericin for NLRP3 activation

  • This compound

  • Sterile tissue culture plates (24- or 96-well)

  • ELISA kits for human IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 monocytes in complete RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Inhibitor Pre-treatment:

    • Seed the differentiated THP-1 cells in a 24- or 96-well plate.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.[9]

  • Priming (Signal 1):

    • Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[9]

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding ATP (2-5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.[9]

  • Sample Collection:

    • After the activation step, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cell debris.

  • Endpoint Measurement:

    • IL-1β Secretion: Measure the concentration of mature IL-1β in the cell-free supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Pyroptosis (Cell Lysis): Measure the release of lactate dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit as an indicator of pyroptosis.

  • Data Analysis:

    • Calculate the percentage of IL-1β secretion and LDH release in the inhibitor-treated groups relative to the vehicle-treated, inflammasome-activated control group.

    • Plot the results to determine the dose-dependent inhibitory effect of this compound.

Inflammasome Signaling Pathway and Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly PAMPs/DAMPs->NLRP3 Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 NLRP3 Inflammasome Assembly->Pro-Caspase-1 Recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Auto-activation Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Active Caspase-1->Pro-IL-1β / Pro-IL-18 Cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Cleaves This compound This compound This compound->Active Caspase-1 Inhibits Mature IL-1β / IL-18 Mature IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->Mature IL-1β / IL-18 Secretion GSDMD-N Pore Formation GSDMD-N Pore Formation Gasdermin D->GSDMD-N Pore Formation Pyroptosis Pyroptosis GSDMD-N Pore Formation->Pyroptosis

References

Ac-YVAD-CMK: A Technical Guide to its Role in Inflammasome Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective and irreversible caspase-1 inhibitor, Ac-YVAD-CMK. It details its mechanism of action, its profound effects on the inflammasome signaling pathway, and provides structured data and experimental protocols for its application in research and drug development.

Introduction to this compound

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this critical inflammatory enzyme.[1] By inhibiting caspase-1, this compound effectively blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of inflammatory cell death.[1][2] These properties make this compound an invaluable tool for studying the inflammasome pathway and a potential therapeutic agent for a range of inflammatory diseases.

Mechanism of Action: Targeting the Core of the Inflammasome

The inflammasome is a multi-protein complex that plays a central role in the innate immune response to pathogens and cellular stress. Its activation leads to the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.

This compound exerts its inhibitory effect by mimicking the natural substrate of caspase-1. The chloromethylketone (CMK) moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1, leading to its irreversible inactivation.[1] This targeted inhibition prevents the downstream cleavage of pro-inflammatory cytokines and the pore-forming protein Gasdermin D (GSDMD), thereby halting the inflammatory cascade.

Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.

Inflammasome_Pathway Canonical NLRP3 Inflammasome Pathway and this compound Inhibition cluster_activation Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Autocatalysis Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase-1->GSDMD Cleaves IL-1b Mature IL-1β Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation IL-18 Mature IL-18 Pro-IL-18->IL-18 IL-18->Inflammation GSDMD-N GSDMD-N Pore Formation GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis This compound This compound This compound->Caspase-1 Inhibits Experimental_Workflow In Vitro Experimental Workflow for this compound Cell_Culture 1. Cell Culture (e.g., Macrophages, Monocytes) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Treatment 3. Treatment with this compound (Dose-response) Priming->Treatment Activation 4. Inflammasome Activation (e.g., ATP, Nigericin) Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant and Cell Lysate) Activation->Sample_Collection ELISA 6a. ELISA for IL-1β/IL-18 (from Supernatant) Sample_Collection->ELISA Caspase_Assay 6b. Caspase-1 Activity Assay (from Cell Lysate) Sample_Collection->Caspase_Assay Western_Blot 6c. Western Blot (Cleaved Caspase-1, GSDMD-N) (from Cell Lysate) Sample_Collection->Western_Blot Cytotoxicity_Assay 6d. Cytotoxicity Assay (LDH) (from Supernatant) Sample_Collection->Cytotoxicity_Assay Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Ac-YVAD-CMK: A Technical Guide to Target Specificity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of Ac-YVAD-CMK, a widely utilized inhibitor in inflammation and cell death research. This document details its mechanism of action, inhibitory profile, and key experimental applications, offering valuable insights for researchers in immunology, oncology, and neurobiology.

Introduction

This compound (N-Acetyl-L-tyrosyl-L-valyl-N'-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[1][2] Its design is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD), found in its primary substrate, pro-interleukin-1β (pro-IL-1β).[1][2] The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site cysteine of the enzyme, leading to its irreversible inactivation.[3] Due to its high selectivity for caspase-1, this compound has become an indispensable tool for investigating the inflammasome signaling pathway, pyroptosis, and the role of inflammatory caspases in various physiological and pathological processes.

Mechanism of Action

This compound functions as a suicide inhibitor. The YVAD tetrapeptide sequence directs the inhibitor to the active site of caspase-1. Upon binding, the chloromethyl ketone group reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable thioether bond. This covalent modification permanently blocks the enzyme's catalytic activity, preventing it from processing its downstream substrates.

Target Specificity: Quantitative Data

The specificity of a pharmacological inhibitor is paramount for the accurate interpretation of experimental results. This compound exhibits a high degree of selectivity for caspase-1 over other caspases, particularly the apoptotic effector caspase-3. This selectivity is crucial for dissecting the distinct roles of inflammatory and apoptotic caspases.

Target EnzymeInhibitory Constant (Ki)IC50Reference(s)
Caspase-10.8 nM-[1][4]
Caspase-3>10,000 nM-[4]
Caspase-4362 nM-[4]
Caspase-5163 nM-[4]
TRAIL-induced Apoptosis-~50-75 µM[5]

Signaling Pathways and Experimental Workflows

The Canonical NLRP3 Inflammasome Pathway

This compound is a cornerstone in the study of the inflammasome, a multiprotein complex that activates caspase-1 in response to a variety of stimuli. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its activation is a key event in the innate immune response.

NLRP3_Inflammasome cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) P2X7 P2X7 PAMPs_DAMPs->P2X7 Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome pro_IL1b_pro_IL18_NLRP3 Pro-IL-1β, Pro-IL-18, NLRP3 Transcription NFkB->pro_IL1b_pro_IL18_NLRP3 NLRP3 NLRP3 pro_IL1b_pro_IL18_NLRP3->NLRP3 pro_IL1b Pro-IL-1β pro_IL1b_pro_IL18_NLRP3->pro_IL1b NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Autocatalysis caspase1->pro_IL1b Cleavage pro_GSDMD Pro-Gasdermin D caspase1->pro_GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b GSDMD Gasdermin D (N-terminal) pro_GSDMD->GSDMD Pyroptosis Pyroptosis (Pore Formation) GSDMD->Pyroptosis AcYVADCMK This compound AcYVADCMK->caspase1 Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture Immune Cells (e.g., Macrophages) priming Priming (Signal 1) (e.g., LPS) start->priming pretreatment Pre-treatment: This compound or Vehicle priming->pretreatment stimulation Stimulation (Signal 2) (e.g., ATP, Nigericin) pretreatment->stimulation collection Collect Supernatant and Cell Lysate stimulation->collection elisa ELISA: IL-1β, IL-18 collection->elisa western_blot Western Blot: Caspase-1, GSDMD Cleavage collection->western_blot ldh_assay LDH Assay: Pyroptosis Assessment collection->ldh_assay

References

Ac-YVAD-CMK: A Technical Guide to its Impact on IL-1β and IL-18 Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Ac-YVAD-CMK, a pivotal tool in inflammation research. We will explore its mechanism of action, its specific and quantitative impact on the processing of key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and provide detailed experimental protocols for studying these effects.

Core Mechanism of Action: Inhibition of Caspase-1

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, selective, and irreversible inhibitor of Caspase-1.[1][2] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][3] Its primary function is to process the inactive precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms.[3][4]

This processing is initiated by the assembly of intracellular multi-protein complexes called inflammasomes (e.g., NLRP3, NLRC4, AIM2).[4][5] Upon activation by various pathogenic or endogenous danger signals, inflammasomes recruit and activate pro-caspase-1 through proximity-induced autoproteolysis.[3][6] The active Caspase-1 then cleaves its downstream substrates, leading to the secretion of mature IL-1β and IL-18, which orchestrate a potent pro-inflammatory response.[3][4]

This compound is a synthetic tetrapeptide designed to mimic the Caspase-1 cleavage site in pro-IL-1β (YVHD).[1] The chloromethyl ketone (CMK) moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of Caspase-1, leading to its irreversible inactivation.[7] By blocking Caspase-1 activity, this compound effectively prevents the maturation and subsequent release of both IL-1β and IL-18, making it an invaluable inhibitor for studying inflammasome-dependent inflammatory pathways.[8][9][10]

G cluster_inflammasome Inflammasome Activation cluster_processing Cytokine Processing PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 Inflammasome Sensor (e.g., NLRP3) PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Inhibitor This compound Inhibitor->Casp1 Inhibits G cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_sep Protein Separation & Transfer A 1. Cell Lysis (e.g., RIPA buffer) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Denaturation (Laemmli buffer, 95°C) B->C D 4. SDS-PAGE (Separate proteins by size) C->D F 6. Blocking (5% non-fat milk or BSA) G 7. Primary Antibody Incubation (e.g., anti-IL-1β, 4°C O/N) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1h RT) G->H I 9. Chemiluminescent Detection (Add substrate & image) H->I E 5. Electrotransfer (Move proteins to PVDF membrane) D->E E->F G A 1. Coat Plate (Capture Antibody, 4°C O/N) B 2. Wash & Block (Prevent non-specific binding) A->B C 3. Add Samples & Standards (Incubate 2h RT) B->C D 4. Wash C->D E 5. Add Detection Antibody (Biotinylated, Incubate 1h RT) D->E F 6. Wash E->F G 7. Add Streptavidin-HRP (Incubate 45 min RT) F->G H 8. Wash G->H I 9. Add TMB Substrate (Color development, ~30 min RT) H->I J 10. Add Stop Solution (e.g., H₂SO₄) I->J K 11. Read Absorbance (450 nm) & Calculate Concentration J->K

References

The Use of Ac-YVAD-CMK in Inflammasome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1] A key event in inflammasome activation is the activation of caspase-1, a cysteine protease responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and the induction of a pro-inflammatory form of cell death known as pyroptosis.[2][3] Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent and irreversible inhibitor of caspase-1, making it an invaluable tool for studying inflammasome signaling pathways and for the development of novel anti-inflammatory therapeutics.[2][4] This guide provides an in-depth overview of the basic principles and methodologies for using this compound in inflammasome research.

Mechanism of Action and Specificity

This compound is a synthetic tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β (YVHD).[2] Its chloromethyl ketone (CMK) group forms a covalent bond with the active site cysteine of caspase-1, leading to its irreversible inhibition.[5] This targeted mechanism makes this compound a highly selective inhibitor of caspase-1. While it is a potent inhibitor of caspase-1, it has been reported to be a weak inhibitor of the human paralogs, caspase-4 and caspase-5.[2][6]

Core Applications in Inflammasome Research

This compound is widely used to:

  • Investigate the role of caspase-1 in various inflammatory models: By inhibiting caspase-1, researchers can determine its contribution to cytokine release, pyroptosis, and overall inflammatory responses.

  • Validate the involvement of the inflammasome pathway: Inhibition of caspase-1 dependent effects with this compound provides strong evidence for the involvement of an inflammasome in a given biological process.

  • Screen for potential anti-inflammatory compounds: this compound can be used as a positive control when screening for new molecules that target the inflammasome pathway.

  • Elucidate the mechanisms of pyroptosis: As pyroptosis is a caspase-1-dependent process, this compound is crucial for studying the molecular machinery of this form of cell death.[7][8]

Data Presentation: Quantitative Parameters for this compound Usage

The following tables summarize key quantitative data for the application of this compound in both in vitro and in vivo experimental settings.

ParameterValueReference
Synonyms N-Ac-Tyr-Val-Ala-Asp-CMK, Caspase-1 Inhibitor II[4][7]
CAS Number 178603-78-6[2]
Molecular Formula C₂₄H₃₃ClN₄O₈[2]
Molecular Weight 540.99 g/mol [7]
Purity ≥ 97% (UHPLC)[2]
Inhibitor Constant (Ki) for Caspase-1 0.8 nM[4]
Experimental SystemRecommended Concentration/DoseNotesReference
Cell Culture Assays 0.1–30 µg/ml (0.18 - 55.5 µM)Effective concentrations can vary depending on the cell type and stimulation conditions.[2]
Microglia Cells (in vitro) 40 µM or 80 µMPre-incubation for 1 hour before stimulation.[4][7]
THP-1 Macrophages (in vitro) 40 µM and 100 µMPre-incubation for 5 hours before stimulation.[9]
HUVEC Cells (in vitro) 10 µMPre-treatment for 1 hour before stimulation.[7]
Mice (in vivo, i.p.) 12.5 µmol/kgAdministered before and during the experiment.[6][10]
Rats (in vivo, i.c.v.) 1 µ g/rat Injected into the left lateral ventricle.[7]
Rats (in vivo, i.p.) 12.5 mM/kgPretreatment significantly reduced endotoxin-induced mortality.[4]

Experimental Protocols

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol provides a general framework for using this compound to inhibit inflammasome activation in cultured macrophages (e.g., THP-1 or primary bone marrow-derived macrophages).

Materials:

  • This compound

  • DMSO (for stock solution preparation)

  • Cell culture medium

  • Macrophages (e.g., PMA-differentiated THP-1 cells)

  • Inflammasome activators (e.g., LPS and ATP, or Nigericin)

  • Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH assay for pyroptosis)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10-50 mM. Store aliquots at -20°C or -80°C.[7]

  • Cell Seeding: Seed macrophages in appropriate culture plates and allow them to adhere overnight.

  • Priming (Signal 1): For NLRP3 inflammasome activation, prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Pre-treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM). Remove the LPS-containing medium and add the medium with this compound. Incubate for 1-5 hours.[4][9]

  • Inflammasome Activation (Signal 2): Add the inflammasome activator (e.g., 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1-2 hours) directly to the wells containing the inhibitor.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure the release of IL-1β and IL-18 by ELISA, and to assess pyroptosis via an LDH assay.

    • Cell Lysate: Lyse the cells to analyze protein expression or caspase-1 activity.

  • Downstream Analysis: Perform ELISA, LDH assay, Western blotting for cleaved caspase-1 and GSDMD, or other relevant assays.

In Vivo Inhibition of Inflammasome Activation in a Mouse Model of Sepsis

This protocol outlines a general procedure for administering this compound in a mouse model of sepsis induced by cecal ligation and puncture (CLP).

Materials:

  • This compound

  • Vehicle (e.g., DMSO and PBS)

  • C57BL/6 mice

  • Surgical instruments for CLP

  • Reagents for sample collection and analysis

Protocol:

  • Prepare this compound for Injection: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., 1:9 v/v DMSO:PBS).[10]

  • Animal Grouping: Randomly divide mice into experimental groups (e.g., Sham, CLP + Vehicle, CLP + this compound).

  • Inhibitor Administration: Administer this compound (e.g., 12.5 µmol/kg) via intraperitoneal (i.p.) injection 1 hour before the CLP surgery.[11]

  • CLP Surgery: Perform the cecal ligation and puncture surgery to induce sepsis in the CLP groups. The sham group undergoes a similar surgical procedure without ligation and puncture.

  • Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for signs of sepsis.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-CLP), collect blood and tissues (e.g., kidney, liver, lung) for analysis.

  • Downstream Analysis: Measure serum levels of inflammatory cytokines (IL-1β, IL-18, TNF-α, IL-6) by ELISA.[12] Analyze tissue homogenates for the expression of inflammasome components (NLRP3, cleaved caspase-1) and markers of tissue injury.[12][13]

Mandatory Visualizations

Inflammasome Signaling Pathway and Inhibition by this compound

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects cluster_2 Priming PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 2 ASC ASC Adaptor PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage AcYVAD This compound AcYVAD->Casp1 IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Signal1 Signal 1 (e.g., TLR activation) NFkB NF-κB Signaling Signal1->NFkB NFkB->Pro_IL1b Transcription

Caption: Inflammasome signaling pathway inhibited by this compound.

General Experimental Workflow for In Vitro Inflammasome Inhibition

G cluster_analysis Downstream Analysis start Seed Macrophages priming Prime with LPS (Signal 1) start->priming inhibitor Pre-treat with this compound priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation collection Collect Supernatant and Lysate activation->collection elisa ELISA (IL-1β, IL-18) collection->elisa ldh LDH Assay (Pyroptosis) collection->ldh western Western Blot (Caspase-1, GSDMD) collection->western

Caption: Workflow for in vitro inflammasome inhibition studies.

Conclusion

This compound is an indispensable tool for dissecting the complexities of inflammasome biology. Its high specificity and irreversible mode of action allow for the confident interrogation of caspase-1's role in health and disease. By following well-defined experimental protocols and understanding its mechanism of action, researchers can effectively utilize this compound to advance our understanding of inflammatory processes and contribute to the development of novel therapeutic strategies.

References

Ac-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide, commonly known as Ac-YVAD-CMK. This tetrapeptide chloromethyl ketone is a highly selective and irreversible inhibitor of caspase-1, a key enzyme in inflammatory and cell death pathways. This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a valuable resource for researchers in the fields of inflammation, apoptosis, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its structure allows it to specifically target and covalently bind to the active site of caspase-1, leading to irreversible inhibition.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₃₃ClN₄O₈[2][3]
Molecular Weight 540.99 g/mol [3][4]
CAS Number 178603-78-6[2][3]
Appearance White to off-white powder[3]
Purity ≥95% (HPLC)[3]
IUPAC Name N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide[2]
SMILES String CC(C)--INVALID-LINK----INVALID-LINK--cc1)NC(C)=O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--=O)C(=O)CCl[3]
InChI Key UOUBHJRCKHLGFB-DGJUNBOTSA-N[3]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[5]
DMF: 10 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 0.25 mg/ml[6]
Storage Store at -20°C. The reconstituted product is stable for up to 6 months at -20°C.[4]

Mechanism of Action and Inhibitory Activity

This compound is a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][7] Caspase-1 is a cysteine protease that plays a critical role in the inflammatory response by cleaving the precursor forms of the pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[1] The chloromethyl ketone moiety of this compound forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.[8]

Table 2: Inhibitory Activity of this compound

TargetInhibition Constant (Ki)Reference
Caspase-1 0.8 nM[9]

By inhibiting caspase-1, this compound effectively blocks the maturation and secretion of IL-1β and IL-18, thereby suppressing inflammatory responses.[4][10] Furthermore, this compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1 activation.[4][11]

Signaling Pathway: The NLRP3 Inflammasome and Pyroptosis

This compound exerts its effects by intervening in the canonical inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18, as well as Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to the release of mature cytokines and ultimately, pyroptotic cell death. This compound directly inhibits the enzymatic activity of caspase-1, thus halting this entire cascade.[12][13][14]

NLRP3_Inflammasome_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL1b_out IL-1β Release IL1b->IL1b_out IL18 Mature IL-18 Pro_IL18->IL18 IL18_out IL-18 Release IL18->IL18_out GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms pores Inhibitor This compound Inhibitor->Casp1 Inhibits

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published research.[15][16][17] It measures caspase-1 activity by detecting the cleavage of a specific fluorogenic substrate.

Materials:

  • Cell lysate or purified caspase-1

  • This compound (for inhibitor control)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-pNA)

  • 96-well black microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Inhibitor Treatment (Control): For inhibitor control wells, pre-incubate the cell lysate with this compound (e.g., 10 µM final concentration) for 30 minutes at 37°C.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2x Caspase Assay Buffer.

  • Substrate Addition: Add 5 µL of the caspase-1 substrate (e.g., 1 mM stock solution) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC-based substrates, or absorbance at 405 nm for pNA-based substrates.

  • Data Analysis: Compare the fluorescence/absorbance of the treated samples to the untreated controls to determine the level of caspase-1 inhibition.

Caspase1_Assay_Workflow start Start prep_lysate Prepare Cell Lysate start->prep_lysate protein_quant Quantify Protein prep_lysate->protein_quant inhibitor_inc Pre-incubate with This compound (Control) protein_quant->inhibitor_inc setup_plate Set up 96-well Plate (Lysate + Assay Buffer) protein_quant->setup_plate inhibitor_inc->setup_plate add_substrate Add Caspase-1 Substrate setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence/ Absorbance incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for a fluorometric caspase-1 activity assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21] This protocol describes its use to evaluate the effect of this compound on cell viability, often in the context of inducing or inhibiting pyroptosis.

Materials:

  • Cells in culture

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound and/or other stimuli (e.g., LPS to induce pyroptosis) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound and/or Stimuli incubate_overnight->treat_cells incubate_treatment Incubate for Desired Period treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs analyze_data Analyze Cell Viability measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of caspase-1 in inflammation and programmed cell death. Its high selectivity and irreversible mode of action make it a robust inhibitor for both in vitro and in vivo studies. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting. It is imperative for investigators to optimize the described protocols for their specific experimental systems to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ac-YVAD-CMK in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, in mouse models. The information detailed below is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in various disease models.

This compound is a tetrapeptide that effectively blocks the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 by inhibiting caspase-1.[1] This inhibitory action makes it a valuable tool for studying inflammatory processes and for developing potential treatments for a range of conditions, including neurological damage, sepsis, and acute organ injury.

Data Presentation: Quantitative Administration Protocols

The following tables summarize the dosages, administration routes, and experimental contexts for this compound administration in mice as reported in various studies.

Mouse ModelStrainDosageAdministration RouteTiming of AdministrationKey Findings
Intracerebral Hemorrhage (ICH)CD-150 ng/mouse (low dose), 200 ng/mouse (high dose)Intracerebroventricular (ICV)20 minutes before ICH inductionReduced brain edema and improved neurological function.[2][3]
Sepsis-induced Acute Kidney InjuryC57BL/6Not specified, but used a CLP modelIntraperitoneal (i.p.)Not specifiedAttenuated renal injury by inhibiting pyroptosis.[4]
Sevoflurane-induced Cognitive DysfunctionAged mice12.5 µmol/kgIntraperitoneal (i.p.)1 hour before sevoflurane exposureAmeliorated cognitive dysfunction and mitophagy impairment.[5]
Acute Gastric InjuryC57BL/61.25, 6.25, and 12.5 µmol/kgNot specifiedBefore cold-restraint stress or ethanol inductionProtected against gastric injury by reducing inflammation and apoptosis.[6][7]
Lipopolysaccharide (LPS)-induced Acute Lung InjuryC57BL/6Not specifiedIntraperitoneal (i.p.)1 hour before LPS administrationReduced lung injury by inhibiting alveolar macrophage pyroptosis.[8]

Experimental Protocol: Intraperitoneal Administration of this compound in a Mouse Model of Systemic Inflammation

This protocol provides a detailed methodology for administering this compound in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound by dissolving it in DMSO.

    • Further dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid solvent toxicity.

    • For example, to achieve a dose of 12.5 µmol/kg in a 25g mouse with an injection volume of 100 µL, the final concentration of the this compound solution would need to be calculated accordingly.

  • Animal Grouping and Dosing:

    • Randomly assign mice to experimental groups (e.g., Vehicle control, LPS only, LPS + this compound).

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer the prepared this compound solution or vehicle (DMSO/PBS) via intraperitoneal (i.p.) injection. A typical pre-treatment time is 1 hour before the inflammatory challenge.[5][8]

  • Induction of Inflammation:

    • Prepare a solution of LPS in sterile PBS.

    • One hour after the this compound or vehicle administration, induce systemic inflammation by injecting LPS intraperitoneally.

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of inflammation and distress according to approved animal care protocols.

    • At a predetermined time point post-LPS injection (e.g., 16 hours), euthanize the mice.[8]

    • Collect blood and tissues (e.g., lungs, kidneys, spleen) for downstream analysis (e.g., cytokine measurement, histology, Western blotting).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Ac_YVAD_CMK_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) NLRP3 NLRP3 Pro-Caspase-1 Pro-Caspase-1 NLRP3->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Gasdermin_D Gasdermin D Caspase-1->Gasdermin_D cleaves PAMPs PAMPs PAMPs->NLRP3 activate DAMPs DAMPs DAMPs->NLRP3 activate IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Pyroptosis Pyroptosis Gasdermin_D->Pyroptosis induces pore formation Pyroptosis->Inflammation This compound This compound This compound->Caspase-1 inhibits

Caption: Mechanism of action of this compound in inhibiting the Caspase-1 pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal Acclimation Animal Acclimation Reagent Preparation Reagent Preparation Animal Acclimation->Reagent Preparation Randomization & Dosing Randomization & Dosing Reagent Preparation->Randomization & Dosing Inflammatory Challenge Inflammatory Challenge Randomization & Dosing->Inflammatory Challenge Monitoring Monitoring Inflammatory Challenge->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Downstream Assays Downstream Assays Sample Collection->Downstream Assays

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ac-YVAD-CMK, a highly selective and irreversible inhibitor of caspase-1. This document outlines the mechanism of action, recommended working concentrations, and detailed protocols for in vitro and in vivo applications.

Introduction

This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 is a critical cysteine protease that plays a central role in the inflammatory response.[4][5] Its activation, primarily within a multiprotein complex called the inflammasome, leads to the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the cleavage of Gasdermin D (GSDMD), which induces a form of inflammatory cell death known as pyroptosis.[1][5] By specifically targeting caspase-1, this compound serves as a valuable tool for investigating the role of the inflammasome in various physiological and pathological processes and holds potential as a therapeutic agent for inflammatory diseases.[3][6][7]

Mechanism of Action

This compound is a peptide sequence designed to mimic the cleavage site of pro-IL-1β recognized by caspase-1.[1] The chloromethyl ketone (CMK) group forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition.[2] This targeted inhibition prevents the downstream processing of pro-IL-1β and pro-IL-18 into their active forms and blocks the induction of pyroptosis.[1][3][7][8]

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. The following tables summarize the recommended concentration ranges from various sources.

In Vitro Applications
ApplicationCell TypeRecommended ConcentrationNotesReference
General Cell CultureVarious0.1–30 µg/mLA general starting range for cell-based assays.[1]
Caspase-1 InhibitionMicroglia20, 40, 80 µMEffective in reducing IL-1β and IL-18 expression.[9] 40 µM significantly reduced caspase-1 (p20) levels.[9][9]
Apoptosis InhibitionJurkat (human leukemia)IC50 of ~50 µMMaximal inhibition observed at 200 µM.[10]
Pyroptosis InhibitionPAMs, 3D4/21 cells, endothelial cells40 µMDecreased rapid cell death induced by ApxI.[2]
Western Blot AnalysisMDA-MB-231 (breast cancer)0, 20, 40, 80 µMDose-dependent decrease in Caspase-1 expression.[11]
In Vivo Applications
Animal ModelAdministration RouteDosageApplicationReference
RatIntracerebroventricular300 ng/ratNeuroprotection in cerebral ischemia.[2][12][2][12]
RatIntraperitoneal12.5 µmol/kgReduced endotoxin-induced mortality.[2]
RatIntracerebroventricular1 µ g/rat Decreased protein levels of caspase-1, mature IL-1β/IL-18 in intracerebral hemorrhage.[7][8]

Signaling Pathway and Experimental Workflow

Caspase-1 Activation Pathway Caspase-1 Activation and Inhibition by this compound cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation and Action cluster_2 Cellular Outcomes PAMPs PAMPs/DAMPs NLRs NLRs (e.g., NLRP3) PAMPs->NLRs Activation ASC ASC Adaptor NLRs->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVADCMK This compound AcYVADCMK->Casp1 Irreversible Inhibition Experimental Workflow Workflow for Assessing this compound Efficacy cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis cell_culture 1. Seed cells (e.g., macrophages) pretreatment 2. Pre-treat with this compound (e.g., 1 hour) cell_culture->pretreatment stimulation 3. Stimulate with inflammasome activator (e.g., LPS + ATP) pretreatment->stimulation collect_supernatant 4a. Collect supernatant stimulation->collect_supernatant lyse_cells 4b. Lyse cells stimulation->lyse_cells elisa 5a. ELISA for IL-1β/IL-18 collect_supernatant->elisa ldh_assay 5b. LDH assay for pyroptosis collect_supernatant->ldh_assay western_blot 5c. Western Blot for Caspase-1 p20 lyse_cells->western_blot

References

Application Notes and Protocols for the In Vivo Administration of Ac-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a sterile solution of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, for in vivo experimental use. Adherence to these protocols is critical to ensure the safety, efficacy, and reproducibility of your research findings.

Introduction

This compound is a tetrapeptide chloromethylketone that acts as a potent inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE).[1][2] By irreversibly binding to the active site of caspase-1, this compound effectively blocks the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] This inhibitory action makes this compound a valuable tool for investigating the role of caspase-1 mediated inflammation in various pathological conditions, including neurodegenerative diseases, ischemic injury, and sepsis.[5][6][7][8]

Physicochemical Properties and Solubility

Proper handling and storage of this compound are paramount to maintaining its stability and activity.

PropertyValueSource
Molecular Formula C24H33ClN4O8[1][2][3]
Molecular Weight 541.0 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥97% (UHPLC)[1]
Solubility DMSO: up to 100 mg/mL[1][3]
DMF: 10 mg/mL[2]
PBS (pH 7.2): 0.25 mg/mL[2]
Water: Insoluble[3]
Ethanol: Insoluble[3]

Storage and Stability

To ensure the long-term efficacy of this compound, it is essential to adhere to the following storage guidelines.

FormStorage TemperatureStabilitySource
Powder -20°C≥ 4 years[2][3]
Stock Solution in DMSO -80°C1 year[3]
-20°C1 month[3]

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]

In Vivo Dosing and Administration

The appropriate dosage and route of administration of this compound will vary depending on the animal model and the specific research question. The following table summarizes dosages used in previously published studies.

Animal ModelDosageAdministration RouteVehicleSource
Rat 300 ng/ratIntracerebroventricular0.6% DMSO in saline[5]
Rat 1.25, 6.25, 12.5 µmol/kgIntravenous2.8% DMSO in PBS[9]
Mouse 50 ng/mouse (low dose), 200 ng/mouse (high dose)Intracerebroventricular<0.2% DMSO in PBS[10]
Mouse 1.25, 6.25, 12.5 µmol/kgIntraperitonealNot specified[6]
Mouse Not specifiedSubcutaneousSaline containing 0.2 mg/ml this compound[8]

Signaling Pathway of Caspase-1 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the caspase-1-mediated signaling pathway, which is a central component of the inflammasome.

G cluster_inflammasome Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis This compound This compound This compound->Caspase-1 (active) inhibits Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active)->Inflammation

Caption: Inhibition of the Caspase-1 signaling pathway by this compound.

Experimental Protocol: Preparation of a Sterile Solution of this compound for In Vivo Use

This protocol details the steps for preparing a sterile solution of this compound suitable for in vivo administration. The procedure relies on aseptic technique and sterile filtration, as the peptide nature of this compound makes it susceptible to degradation by heat-based sterilization methods such as autoclaving.

Materials:
  • This compound powder

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, disposable syringes (various sizes)

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Calibrated pipettes and sterile, pyrogen-free tips

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Workflow for Sterile Solution Preparation:

G start Start weigh 1. Weigh this compound in a sterile tube start->weigh dissolve 2. Dissolve in sterile DMSO to create stock solution weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex dilute 4. Dilute stock solution with sterile saline/PBS to final volume vortex->dilute filter 5. Sterile filter the final solution (0.22 µm filter) dilute->filter aliquot 6. Aliquot into sterile tubes for single use filter->aliquot end Ready for In Vivo Use aliquot->end

Caption: Workflow for the sterile preparation of this compound solution.

Procedure:
  • Aseptic Environment: Perform all steps in a laminar flow hood or biological safety cabinet that has been properly decontaminated. Use sterile labware and maintain aseptic technique throughout the procedure.

  • Prepare Stock Solution: a. Accurately weigh the required amount of this compound powder into a sterile, pyrogen-free microcentrifuge tube. b. Add the appropriate volume of sterile, pyrogen-free DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).[1][3] c. Vortex the tube until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Prepare Working Solution: a. In a separate sterile tube, add the required volume of sterile, pyrogen-free saline or PBS for the final working solution. b. Carefully add the calculated volume of the this compound stock solution to the saline or PBS. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation. c. Gently mix the solution by inverting the tube or by gentle vortexing. Ensure the final concentration of DMSO is compatible with the intended in vivo application (typically below 10%).[11][12]

  • Sterile Filtration: a. Draw the final working solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Carefully push the solution through the filter into a new sterile, pyrogen-free tube. This step will remove any potential microbial contamination.

  • Final Preparation and Storage: a. The sterile-filtered this compound solution is now ready for in vivo use. It is recommended to use the solution immediately.[4] b. If not for immediate use, aliquot the sterile solution into smaller, single-use volumes in sterile, pyrogen-free tubes and store appropriately (e.g., at -20°C for short-term storage, though fresh preparation is ideal).

Quality Control

To ensure the quality and sterility of the prepared this compound solution, consider the following quality control measures:

  • Visual Inspection: The final solution should be clear and free of any visible particulates or precipitates.

  • Sterility Testing: For critical applications, a small aliquot of the final solution can be cultured on appropriate microbiological media to confirm sterility.

  • Endotoxin Testing: Use an endotoxin detection assay to ensure the solution is pyrogen-free, especially for intravenous or intracerebroventricular administration.[1]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • Dispose of all waste materials in accordance with institutional guidelines for chemical and biohazardous waste.

By following these detailed application notes and protocols, researchers can confidently prepare sterile and effective solutions of this compound for their in vivo studies, contributing to reliable and reproducible scientific outcomes.

References

Application Notes: Detecting Caspase-1 Activity Using the Selective Inhibitor Ac-YVAD-CMK in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1] It is activated within multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[2][3] Once activated, caspase-1 mediates the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Additionally, active caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a pro-inflammatory form of programmed cell death known as pyroptosis.[1][3]

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, irreversible, and selective inhibitor of caspase-1.[1][4] It is a tetrapeptide based on the caspase-1 recognition sequence in pro-IL-1β.[1] Due to its specificity, this compound is an invaluable tool for investigating the role of caspase-1 in inflammatory pathways. This document provides detailed protocols and application notes for using this compound as a negative control in Western blot experiments to confirm caspase-1-dependent signaling events.

Mechanism of Action this compound functions as an irreversible inhibitor by covalently binding to the active site of caspase-1. The chloromethyl ketone (CMK) group reacts with the cysteine residue in the catalytic site of the enzyme, thereby permanently inactivating it. This prevents the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits and halts the subsequent processing of its downstream substrates.

cluster_0 Caspase-1 Inhibition by this compound AcYVAD This compound InactiveCasp1 Inactive Caspase-1 Complex AcYVAD->InactiveCasp1 Irreversibly binds to active site Casp1 Active Caspase-1 Casp1->InactiveCasp1

Caption: Logical flow of this compound irreversibly inhibiting caspase-1.

Experimental Workflow

The general workflow for using this compound to validate caspase-1 activity involves treating cells with an inflammasome activator in the presence or absence of the inhibitor. The resulting cell lysates are then analyzed by Western blot to detect changes in the levels of cleaved caspase-1 and its substrates.

Caption: Overview of the experimental workflow for assessing caspase-1 activity.

Experimental Protocols

Protocol 1: Cell Treatment and Lysate Preparation

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cells (e.g., murine bone marrow-derived macrophages, THP-1 cells)

  • Cell culture medium

  • Lipopolysaccharide (LPS) for priming (if required)

  • Inflammasome activator (e.g., ATP, Nigericin, MSU crystals)

  • This compound (Stock solution typically 50 mg/ml in DMSO)[1]

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Priming (for NLRP3 inflammasome): For many cell types, a priming signal is required to induce the expression of pro-IL-1β. Treat cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours.

  • Inhibitor Pre-treatment:

    • Dilute this compound stock solution to the desired final concentration (typically 0.1–30 µg/ml) in fresh cell culture medium.[1]

    • Aspirate the priming medium and add the medium containing this compound to the treatment wells.

    • To the control wells, add medium containing an equivalent concentration of DMSO (vehicle).

    • Incubate for 1 hour at 37°C.

  • Inflammasome Activation: Add the inflammasome activator (e.g., 5 mM ATP for 30-60 min, 10 µM Nigericin for 30-60 min) directly to the wells containing the inhibitor or vehicle.

  • Cell Lysis:

    • After stimulation, place the plate on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.[5]

    • Add ice-cold lysis buffer to each well and scrape the cells.[6]

    • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.[7]

  • Lysate Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5][6]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6] Samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 2: Western Blotting

Procedure:

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[7] The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., a 12-15% gel can resolve both pro-caspase-1 and its cleaved fragments).

  • Electrophoretic Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

    • Anti-Caspase-1: Detects pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa). The appearance of the p20 band is a direct marker of caspase-1 activation.

    • Anti-IL-1β: Detects pro-IL-1β (~31 kDa) and the mature, cleaved form (~17 kDa).

    • Anti-GSDMD: Detects full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~30 kDa).

    • Loading Control (e.g., Anti-β-actin, Anti-GAPDH): To ensure equal protein loading across lanes.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[6]

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control. The key comparison is between the vehicle-treated/stimulated group and the this compound-treated/stimulated group.

Data Interpretation and Expected Results

In a successful experiment, Western blot analysis will show that inflammasome stimulation in the vehicle-treated group leads to the appearance of cleaved caspase-1 (p20), mature IL-1β (p17), and cleaved GSDMD. In contrast, pre-treatment with this compound should significantly reduce or completely abolish the appearance of these cleaved products, demonstrating that their generation is dependent on caspase-1 activity.

Protein TargetExpected Result (Stimulated + Vehicle)Expected Result (Stimulated + this compound)
Pro-Caspase-1 (~45 kDa) Band presentBand present
Cleaved Caspase-1 (p20) Strong band appearsBand is absent or significantly reduced[9]
Pro-IL-1β (~31 kDa) Band present (often increased by priming)Band present
Mature IL-1β (~17 kDa) Strong band appearsBand is absent or significantly reduced[10]
Full-Length GSDMD (~53 kDa) Band presentBand present
Cleaved GSDMD-NT (~30 kDa) Band appearsBand is absent or significantly reduced[10]
Loading Control (~42 kDa) Band presentBand present

Quantitative Data Summary

The following tables summarize quantitative data from published studies, illustrating the inhibitory effect of this compound on caspase-1 and related inflammatory markers.

Table 1: Effect of this compound on Caspase-1 Activity and Cytokine Levels Data adapted from a study on cerebral ischemia in rats.[11]

ParameterControl (Ischemia + Vehicle)Treated (Ischemia + this compound)% Reduction
Caspase-1 Activity 100 ± 20.3%3.4 ± 10.4%~96.6%
Caspase-3 Activity 100 ± 30.3%13.2 ± 9.5%~86.8%
IL-1β Brain Levels 100% (relative value)~39.5% of control~60.5%
TNF-α Brain Levels 100% (relative value)~51.9% of control~48.1%

Table 2: Effect of this compound on Protein Expression in Sepsis-Induced Kidney Injury Relative protein expression levels determined by Western blot densitometry. Data from a study in a mouse model of sepsis.[10]

ProteinCLP Group (Sepsis)This compound Group (Sepsis + Inhibitor)
Caspase-1 Significantly Increased vs. ControlSignificantly Reduced vs. CLP Group
NLRP-1 Significantly Increased vs. ControlSignificantly Reduced vs. CLP Group
IL-1β Significantly Increased vs. ControlSignificantly Reduced vs. CLP Group
IL-18 Significantly Increased vs. ControlSignificantly Reduced vs. CLP Group

Caspase-1 Signaling Pathway

The diagram below illustrates the canonical inflammasome signaling pathway, highlighting the central role of caspase-1 and the point of inhibition by this compound.

cluster_pathway Canonical Inflammasome Pathway cluster_signals Initiating Signals cluster_inflammasome Inflammasome Complex cluster_activation Activation & Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., ATP, toxins, crystals) NLRP3 Sensor (e.g., NLRP3) PAMPs->NLRP3 Activates LPS Priming Signal (e.g., LPS via TLR4) proIL1B Pro-IL-1β LPS->proIL1B Upregulates transcription ASC Adaptor (ASC) NLRP3->ASC Recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 (p20/p10 tetramer) proCasp1->Casp1 Autocatalytic cleavage Casp1->proIL1B Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Inhibitor This compound Inhibitor->Casp1 INHIBITS IL1B Mature IL-1β proIL1B->IL1B IL18 Mature IL-18 proIL18->IL18 GSDMD_N GSDMD N-Terminus GSDMD->GSDMD_N Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Forms pores Pyroptosis->Inflammation Releases DAMPs & Cytokines

Caption: The inflammasome pathway leading to inflammation and pyroptosis.

References

Application Notes: Ac-YVAD-CMK in Primary Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in inflammatory signaling pathways.[1][2] In the central nervous system (CNS), caspase-1 activation is implicated in various pathological processes, including ischemic stroke, intracerebral hemorrhage (ICH), and neurodegenerative diseases.[3][4][5] Its activation in neurons and microglia triggers a pro-inflammatory form of programmed cell death called pyroptosis and mediates the maturation of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18.[1][4][6]

These application notes provide a comprehensive overview of the use of this compound in primary neuron culture studies, summarizing its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[1] It irreversibly binds to the active site of caspase-1, thereby inhibiting its enzymatic activity. The primary pathway influenced by this compound in neurons is the inflammasome pathway. In response to various stimuli, such as neurotoxins, ischemic conditions, or pathogenic signals, intracellular sensor proteins like NLRP1 or NLRP3 assemble a multi-protein complex called the inflammasome.[7][8][9] This complex recruits and activates pro-caspase-1.[2]

Activated caspase-1 then performs two key functions:

  • Cytokine Maturation : It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their biologically active forms, which are subsequently released to propagate the inflammatory response.[1][2]

  • Pyroptosis Induction : It cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, a process defined as pyroptosis.[1][4][10]

By inhibiting caspase-1, this compound effectively blocks both pro-inflammatory cytokine maturation and the execution of pyroptotic cell death, making it a valuable tool for studying neuroinflammatory processes in vitro.[1][6]

G cluster_0 Cellular Stress / DAMPs cluster_2 Caspase-1 Mediated Events cluster_3 Downstream Effects Stress Ischemia, Neurotoxins, Pathogen-Associated Molecular Patterns (PAMPs), Damage-Associated Molecular Patterns (DAMPs) NLRP NLRP1 / NLRP3 Sensor Stress->NLRP ASC ASC Adaptor NLRP->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Inhibitor This compound Inhibitor->Casp1 Inhibits IL1b Mature IL-1β Inflammation Neuroinflammation IL1b->Inflammation IL18 Mature IL-18 IL18->Inflammation GSDMD_N GSDMD N-terminal Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis) Pyroptosis->Inflammation Pore->Pyroptosis

Caption: this compound inhibits the Caspase-1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters and effects of this compound treatment derived from various neuronal and glial cell studies.

Table 1: In Vitro Experimental Parameters for this compound

Cell Type Stimulus This compound Concentration Pre-incubation Time Reference
Primary Hippocampal Neurons Sevoflurane (4.1%) 40 µM 30 minutes [9]

| Primary Microglia (Rat) | Thrombin (10 U/mL) | 40 µM - 80 µM | 1 hour |[11][12] |

Table 2: Observed Effects of this compound in Neuronal Models

Model System Dosage/Concentration Observed Effect Outcome Reference
Rat Model of Cerebral Ischemia 300 ng/rat (i.c.v.) Reduction of caspase-1 and caspase-3 activity at 24h. Reduced infarct volume and apoptosis. [3]
Mouse Model of ICH 200 ng/mouse (i.c.v.) Downregulation of IL-1β, JNK, MMP-9; inhibition of ZO-1 degradation. Reduced brain edema and improved neurological function. [13][14][15]
Primary Hippocampal Neurons 40 µM Reduced expression of cleaved caspase-1, IL-1β, and NLRP3. Ameliorated sevoflurane-induced inflammasome activation. [9]
Primary Microglia (Rat) 40-80 µM Decreased mRNA and protein levels of mature IL-1β and IL-18. Inhibited thrombin-induced inflammatory response. [11][12]

| Rat Model of ICH | 1 µ g/rat | Decreased protein levels of caspase-1 (p20) and mature IL-1β/IL-18. | Reduced brain edema and microglia activation. |[11] |

Experimental Protocols

Protocol 1: Preparation and Application of this compound for In Vitro Studies

This protocol describes the preparation of this compound and its application to primary neuron or glial cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS) or cell culture medium, sterile

  • Primary neuron or glial cell culture

Procedure:

  • Reconstitution of this compound:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the this compound powder in sterile DMSO.

    • Briefly vortex to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution in sterile cell culture medium or PBS to the desired final working concentration (e.g., 40 µM).[9][11]

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.2%) to avoid solvent-induced cytotoxicity.[15] Prepare a vehicle control using the same final concentration of DMSO in the medium.

  • Treatment of Primary Cell Cultures:

    • Culture primary neurons or glia to the desired confluency or developmental stage.

    • Remove the existing culture medium.

    • Add the medium containing the this compound working solution (or vehicle control) to the cells.

    • Pre-incubate the cells with this compound for a period of 30 minutes to 1 hour at 37°C in a CO₂ incubator.[9][16]

  • Induction of Neuronal Injury/Stimulation:

    • Following the pre-incubation period, introduce the desired stimulus (e.g., thrombin, lipopolysaccharide, oxygen-glucose deprivation) to the culture medium to activate the inflammasome pathway.

    • Incubate for the time specified by the injury model protocol.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant (for secreted cytokine analysis) and/or lyse the cells to collect protein extracts for subsequent analysis (e.g., Western Blot).

Protocol 2: Assessing Caspase-1 Inhibition via Western Blot

This protocol outlines the steps to verify the inhibitory effect of this compound by measuring the levels of cleaved caspase-1 and mature IL-1β.

Materials:

  • Cell lysates from Protocol 1

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-caspase-1 (p20 subunit), anti-IL-1β (mature form), anti-β-actin (loading control).[6]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved-caspase-1, anti-mature-IL-1β) diluted in blocking buffer overnight at 4°C.[6]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities. A significant reduction in the signal for cleaved caspase-1 (p20) and mature IL-1β in the this compound-treated group compared to the stimulated control group confirms the inhibitory activity of the compound.

G start Start: Primary Neuron/Glial Culture prep Prepare this compound Working Solution & Vehicle Control start->prep treat Treat Cells: 1. Vehicle Control 2. Stimulus + Vehicle 3. Stimulus + this compound prep->treat incubate Pre-incubate for 30-60 min treat->incubate stimulate Add Inflammatory Stimulus (e.g., Thrombin, OGD) incubate->stimulate incubate2 Incubate for Experimental Duration stimulate->incubate2 collect Collect Supernatant & Cell Lysates incubate2->collect analysis Downstream Analysis collect->analysis wb Western Blot (Caspase-1, IL-1β, GSDMD) analysis->wb elisa ELISA / Cytokine Array (Secreted IL-1β, IL-18) analysis->elisa if Immunofluorescence (Localization of Caspase-1) analysis->if viability Cell Viability Assays (LDH, MTT) analysis->viability

Caption: Experimental workflow for using this compound in vitro.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of caspase-1-mediated neuroinflammation and pyroptosis in primary neuronal and glial cultures. Its high specificity and potent inhibitory action allow researchers to dissect the molecular mechanisms underlying neuronal damage in various CNS pathologies. The protocols and data presented here serve as a guide for the effective application of this compound in neuroscience research and drug development.

References

Application Notes and Protocols for Ac-YVAD-CMK in THP-1 Macrophage Inflammasome Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-1 inhibitor, Ac-YVAD-CMK, in inflammasome activation assays with THP-1 macrophages. This document includes detailed protocols for cell culture, differentiation, inflammasome activation, and subsequent analysis, along with quantitative data on the efficacy of this compound and visualizations of the key pathways and workflows.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of danger signals and initiating an inflammatory response.[1][2][3] Activation of the NLRP3 inflammasome complex, composed of the NLRP3 sensor, the ASC adaptor, and pro-caspase-1, leads to the autocatalytic activation of caspase-1.[3] Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4][5][6] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cytokine release, and a form of inflammatory cell death known as pyroptosis.[4][7]

This compound is a potent and irreversible inhibitor of caspase-1.[4] It is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to selectively target and inhibit the enzyme's activity.[4] This makes this compound a valuable tool for studying the role of caspase-1 and the inflammasome in various experimental models, including THP-1 macrophage-based assays.[5][6]

Data Presentation

The following tables summarize the quantitative data regarding the experimental conditions and the inhibitory effects of this compound in THP-1 macrophage inflammasome activation assays.

Table 1: THP-1 Cell Culture and Differentiation Parameters

ParameterRecommended ConditionsNotes
Cell Line THP-1 (human monocytic leukemia cell line)[8][9]A widely used model for studying monocyte and macrophage functions.[8][9]
Culture Medium RPMI-1640 + 10% FBS + 1% Penicillin/StreptomycinStandard culture medium for THP-1 cells.[8]
Seeding Density 5 x 10⁵ to 1 x 10⁶ cells/mLMaintain cell density within this range for optimal growth.[10]
Differentiation Agent Phorbol 12-myristate 13-acetate (PMA)[8][11][12]
PMA Concentration 5 - 200 ng/mLLower concentrations (e.g., 5 ng/mL) may be suitable for studying responses to weak stimuli, while higher concentrations (e.g., 50-100 ng/mL) promote stronger differentiation and adherence.[11][13][14] A concentration of 80 ng/mL has been shown to be effective for differentiation.[15]
Differentiation Time 24 - 72 hoursThe duration of PMA treatment can influence the macrophage phenotype.[3][13]
Resting Period 24 - 72 hoursA resting period in fresh media after PMA treatment is crucial for allowing cells to return to a resting state before inflammasome activation.[11][14]

Table 2: this compound Inhibition of Inflammasome Activation in THP-1 Macrophages

InhibitorConcentrationTarget CellsInflammasome ActivatorsEffectReference
This compound 40 µM or 80 µMActivated microgliaNot specifiedReduces the expression of IL-1β and IL-18.[6]
This compound 1.25, 6.25, 12.5 µmol/kg (in vivo)Mouse gastric tissueCold-restraint stressDose-dependent inhibition of caspase-1 activation and reduction of IL-1β and IL-18 levels.[16][16]
This compound 40 µM and 100 µMTHP-1 macrophagesBacteria or LPS + ATPInconsistent inhibition of IL-1β production reported by a user, suggesting optimization is needed.[17][17]

Experimental Protocols

THP-1 Monocyte to Macrophage Differentiation

This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using PMA.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Culture THP-1 monocytes in suspension in RPMI-1640 complete medium, maintaining cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[10]

  • Seed THP-1 cells into the desired culture plates at a density of 5 x 10⁵ cells/mL.[15]

  • Add PMA to the culture medium to a final concentration of 80-100 ng/mL.[15][18]

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. During this time, the cells will adhere to the plate and differentiate into macrophages.[11][12]

  • After the differentiation period, carefully aspirate the PMA-containing medium.

  • Gently wash the adherent macrophages once with sterile PBS.

  • Add fresh, pre-warmed complete RPMI-1640 medium without PMA to the cells.

  • Incubate the cells for a resting period of at least 24 hours before proceeding with the inflammasome activation assay.[11]

NLRP3 Inflammasome Activation and Inhibition with this compound

This protocol outlines the steps for activating the NLRP3 inflammasome in differentiated THP-1 macrophages and assessing the inhibitory effect of this compound.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (stock solution in DMSO)

  • Opti-MEM or serum-free medium

  • DMSO (vehicle control)

Procedure:

  • Priming (Signal 1):

    • Replace the culture medium with fresh medium containing LPS at a concentration of 1 µg/mL.[19]

    • Incubate for 3-4 hours at 37°C.[19]

  • Inhibition:

    • During the last hour of LPS priming, add this compound to the desired final concentration (e.g., 10-50 µM). For the vehicle control, add an equivalent volume of DMSO.

  • Activation (Signal 2):

    • Following priming and inhibition, add the NLRP3 activator. Common activators include:

      • Nigericin: 5-20 µM for 1-2 hours.[19]

      • ATP: 5 mM for 30-60 minutes.

  • Sample Collection:

    • After the activation period, collect the cell culture supernatants for cytokine and LDH analysis.

    • If performing Western blotting, lyse the cells to collect cell lysates.

Quantification of Inflammasome Activation

a) IL-1β and IL-18 Measurement (ELISA):

  • Use commercially available ELISA kits for human IL-1β and IL-18.

  • Follow the manufacturer's instructions to quantify the concentration of secreted cytokines in the collected cell culture supernatants.[20][21]

b) Pyroptosis Assessment (LDH Assay):

  • Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis and serves as an indicator of cytotoxicity and pyroptosis.[22][23]

  • Use a commercial LDH cytotoxicity assay kit.[22][23]

  • Follow the manufacturer's protocol to measure LDH activity in the collected supernatants. The amount of color change is proportional to the number of lysed cells.[22][23]

c) Caspase-1 Activation (Western Blot):

  • Prepare cell lysates from both the supernatant and the adherent cells.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with antibodies specific for the cleaved (p20) and pro- (p45) forms of caspase-1.

  • An increase in the p20 subunit indicates caspase-1 activation.

Visualizations

Signaling Pathway

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions cluster_3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1b pro-IL-1β Transcription NFkB->proIL1b NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans proIL1b_protein pro-IL-1β proIL1b->proIL1b_protein Translation DAMPs DAMPs / PAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 DAMPs->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalysis Casp1->proIL1b_protein Cleavage proIL18_protein pro-IL-18 Casp1->proIL18_protein Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β proIL1b_protein->IL1b IL18 Mature IL-18 proIL18_protein->IL18 Cytokine_release Cytokine Release IL1b->Cytokine_release IL18->Cytokine_release GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis GSDMD_N->Cytokine_release AcYVAD This compound AcYVAD->Casp1 G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis A 1. Differentiate THP-1 Monocytes with PMA (24-48h) B 2. Rest Differentiated Macrophages (≥24h) A->B C 3. Prime with LPS (Signal 1) (3-4h) B->C D 4. Add this compound or Vehicle (During last 1h of priming) C->D E 5. Activate with Nigericin/ATP (Signal 2) (30-120 min) D->E F 6. Collect Supernatants and/or Cell Lysates E->F G ELISA for IL-1β/IL-18 F->G H LDH Assay for Pyroptosis F->H I Western Blot for Caspase-1 Cleavage F->I

References

Troubleshooting & Optimization

Troubleshooting Ac-YVAD-CMK solubility issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the caspase-1 inhibitor, Ac-YVAD-CMK. The following information is designed to address common challenges, particularly those related to solubility in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

Q1: I am trying to dissolve this compound directly in PBS, but it is not dissolving or is forming a precipitate. What should I do?

A1: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its low water solubility.[1] This peptide inhibitor is hydrophobic in nature.[2][3][4] The recommended procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[5][6][7][8]

Q2: How do I prepare a stock solution of this compound and then dilute it into my PBS-based experimental medium?

A2: To prepare a working solution of this compound, you should first create a high-concentration stock solution in fresh, anhydrous DMSO.[6] For example, you can dissolve the peptide in DMSO to a concentration of 50-100 mg/mL.[6][8] This stock solution can then be serially diluted into your final experimental buffer (e.g., PBS or cell culture medium) to the desired working concentration. It is crucial to maintain a low final concentration of the organic solvent (typically <0.5%) to avoid affecting your experimental system.[5]

Q3: I've prepared a DMSO stock and diluted it in PBS, but I'm still observing precipitation. What could be the issue?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer can still occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium. Here are a few troubleshooting steps:

  • Lower the Final Concentration: Try diluting your stock solution further to achieve a lower final working concentration of this compound.

  • Optimize Dilution Method: When diluting, add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion. This can help prevent localized high concentrations that may lead to precipitation.

  • Consider Co-solvents for In Vivo Use: For animal studies, a more complex vehicle solution may be required. One such formulation involves a stepwise addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10]

Q4: Can I use other organic solvents to prepare my stock solution?

A4: While DMSO is the most commonly recommended solvent, other organic solvents like dimethylformamide (DMF) can also be used for hydrophobic peptides.[4] However, it is essential to verify the compatibility of the chosen solvent with your specific experimental setup and biological system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and irreversible inhibitor of caspase-1.[7][8] Caspase-1 is a key enzyme in the inflammatory process, responsible for the cleavage and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[8][9] By inhibiting caspase-1, this compound can suppress inflammatory responses and has neuroprotective effects.[6]

Q2: What are the storage recommendations for this compound?

A2: Lyophilized this compound powder should be stored at -20°C, protected from moisture and light.[10] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C. For -20°C storage, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months.[9] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[11]

Q3: What factors influence the solubility of peptides like this compound?

A3: Several factors can affect peptide solubility:

  • Amino Acid Composition: The presence of hydrophobic amino acids decreases solubility in aqueous solutions.[2][3]

  • Peptide Length: Longer peptides generally have lower solubility.[2][12]

  • pH and Charge: The net charge of a peptide, which is dependent on the pH of the solution, can significantly influence its solubility.[2][12]

Quantitative Data Summary

ParameterSolventValueReference
SolubilityDMSO≥ 100 mg/mL (184.84 mM)[1][6]
SolubilityDMSO50 mg/mL (92.4 mM)[8]
SolubilityWaterInsoluble[1]
Working Concentration (In Vitro)Cell Culture Media0.1–30 µg/mL[8]
Working Concentration (In Vitro)Cell Culture Media40 µM or 80 µM[9]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound for In Vitro Assays

  • Prepare a Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. A brief sonication may aid dissolution.[2]

  • Prepare the Working Solution:

    • Determine the final working concentration of this compound required for your experiment.

    • Serially dilute the DMSO stock solution into your pre-warmed PBS or cell culture medium.

    • Important: Add the DMSO stock solution dropwise to the aqueous buffer while gently mixing to facilitate even dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in your experimental setup is below a level that could cause cellular toxicity (typically <0.5%).

  • Storage of Stock Solution:

    • Aliquot the remaining stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Visual Troubleshooting Guide

G start Start: Need to prepare This compound in PBS prep_stock Prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) start->prep_stock dilute Dilute the DMSO stock into PBS to the final working concentration prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. observe->success No precipitate Precipitation or cloudiness is observed. observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower the final working concentration of this compound troubleshoot->lower_conc improve_mixing Improve mixing during dilution (e.g., vortexing) troubleshoot->improve_mixing check_dmso Ensure fresh, anhydrous DMSO was used for the stock solution troubleshoot->check_dmso lower_conc->dilute improve_mixing->dilute check_dmso->prep_stock

Caption: Troubleshooting workflow for this compound solubility in PBS.

References

Improving the stability of Ac-YVAD-CMK in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-YVAD-CMK for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the inhibitor in DMSO. It is crucial to use high-purity, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q2: How should I store the this compound stock solution to ensure its stability?

A2: this compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][5]

Q3: What is the stability of this compound in my working solution (e.g., cell culture medium) at 37°C?

Q4: How often should I replace the medium containing this compound in my long-term cell culture experiment?

A4: For multi-day experiments, it is best practice to replace the cell culture medium containing this compound every 24 to 48 hours. This helps to ensure that the effective concentration of the inhibitor remains stable and is not significantly reduced due to degradation or metabolism by the cells. The optimal frequency may vary depending on the specific cell type and experimental conditions.

Q5: I am observing a decrease in the inhibitory effect of this compound over time in my long-term experiment. What could be the cause?

A5: A decrease in the inhibitory effect of this compound over time is likely due to the degradation of the compound in the aqueous culture medium at 37°C. The peptide backbone can be subject to hydrolysis, and the reactive chloromethyl ketone group can also be hydrolyzed or react with components in the medium. To troubleshoot this, consider the following:

  • Increase the frequency of media changes: Replacing the medium containing fresh inhibitor more frequently (e.g., every 24 hours) can help maintain a stable concentration.

  • Optimize the inhibitor concentration: It may be necessary to use a slightly higher initial concentration to compensate for degradation, but be mindful of potential off-target effects or cytotoxicity.

  • Include a positive control: Use a positive control for caspase-1 inhibition in a short-term experiment to confirm the initial activity of your inhibitor stock.

  • Assess inhibitor activity: If possible, perform a functional assay to measure caspase-1 activity at different time points during your long-term experiment to directly assess the inhibitor's effectiveness over time.

Q6: Can I pre-mix this compound in my cell culture medium and store it?

A6: It is not recommended to pre-mix this compound in cell culture medium for long-term storage. The inhibitor is more stable in a DMSO stock solution at low temperatures. Diluting it in an aqueous medium at 4°C or room temperature for an extended period before use can lead to its degradation. Always prepare the final working solution fresh from the frozen DMSO stock just before adding it to your cells.

Data Presentation

Table 1: Solubility and Stock Solution Stability of this compound

SolventMaximum SolubilityStorage TemperatureStock Solution StabilityReference(s)
DMSO50 - 100 mg/mL-20°CUp to 6 months[3][4]
-80°CUp to 1 year[1]
DMF10 mg/mL-20°CNot specified[7]
PBS (pH 7.2)0.25 mg/mLNot recommended for stockLow solubility and stability[7]

Table 2: General Recommendations for Using this compound in Long-Term Experiments

ParameterRecommendationRationale
Working Concentration 10 - 50 µM (cell culture)Effective range for caspase-1 inhibition in many cell types. Optimal concentration should be determined empirically.
Vehicle Control DMSO (at the same final concentration as the inhibitor)To control for any effects of the solvent on the cells.
Media Replacement Every 24 - 48 hoursTo replenish the active inhibitor and maintain a stable effective concentration.
Preparation of Working Solution Prepare fresh from frozen stock for each useTo minimize degradation of the inhibitor in aqueous solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure the inhibitor is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Long-Term Inhibition of Caspase-1 in Cell Culture

  • Culture cells to the desired confluency.

  • On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.

  • Dilute the stock solution directly into pre-warmed cell culture medium to the final desired working concentration immediately before use.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • For the vehicle control, add an equivalent volume of DMSO to the cell culture medium.

  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

  • For experiments lasting longer than 24-48 hours, repeat steps 3-5 at regular intervals to replenish the inhibitor.

Mandatory Visualization

Signaling_Pathway cluster_inflammasome Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves Ac_YVAD_CMK This compound Ac_YVAD_CMK->Caspase1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Long-Term Experiment prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Cell Culture Medium store_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubate Incubate Cells (e.g., 24h) treat_cells->incubate media_change Change Medium with Fresh This compound incubate->media_change For multi-day experiments data_collection Collect Data at Desired Time Points incubate->data_collection media_change->incubate data_collection->incubate end End of Experiment data_collection->end Troubleshooting_Guide start Reduced Inhibitor Activity in Long-Term Experiment check_stock Is the stock solution old or frequently thawed? start->check_stock check_working Was the working solution prepared fresh? check_stock->check_working No solution_new_stock Prepare fresh stock solution and aliquot for single use. check_stock->solution_new_stock Yes check_media_change How often is the medium with inhibitor replaced? check_working->check_media_change Yes solution_fresh_working Always prepare working solution fresh before each use. check_working->solution_fresh_working No check_concentration Is the inhibitor concentration optimal? check_media_change->check_concentration ≥ every 48h solution_increase_frequency Increase media change frequency (e.g., every 24 hours). check_media_change->solution_increase_frequency < every 48h solution_optimize_conc Perform a dose-response experiment to find the optimal concentration. check_concentration->solution_optimize_conc

References

Potential off-target effects of Ac-YVAD-CMK in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CMK. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments and to provide guidance on potential off-target effects.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the YVAD peptide sequence, which is the preferred cleavage site for caspase-1 in its substrate, pro-interleukin-1β (pro-IL-1β).[1] By covalently binding to the active site of caspase-1, this compound effectively blocks its proteolytic activity. This inhibition prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and also inhibits pyroptosis, a form of programmed cell death dependent on caspase-1.[1][2]

2. What are the known off-target effects of this compound?

While this compound is highly selective for caspase-1, it can exhibit off-target effects, particularly at higher concentrations. The most documented off-target effects include:

  • Inhibition of other caspases: this compound has been shown to be a weak inhibitor of the human paralogs of caspase-1, caspase-4 and caspase-5.[1] Some studies have also reported inhibition of caspase-3, a key executioner caspase in the apoptotic pathway.[3] This can lead to a reduction in apoptosis, which may be an intended or unintended consequence depending on the experimental context.

  • Effects on other signaling pathways: Research suggests that the effects of this compound may not be solely due to caspase-1 inhibition. For instance, it has been observed to attenuate inflammatory responses without altering circulating IL-1β levels in some models.[4] Additionally, this compound has been shown to inhibit the phosphorylation of IκB-alpha and p38 MAPK, suggesting an impact on the NF-κB and p38 signaling pathways.[5]

3. What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific research question. A general starting range for cell culture assays is 0.1–30 µg/ml.[1] However, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired inhibition of caspase-1 activity while minimizing potential off-target effects.

4. How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 50 mg/ml stock solution in DMSO is equivalent to 92.4 mM.[1] It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of IL-1β secretion observed 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-1 in your specific cell type or under your experimental conditions.2. Timing of inhibitor addition: The inhibitor may have been added too late to prevent caspase-1 activation and subsequent IL-1β processing.3. Alternative inflammasome pathways: Other caspases, such as caspase-8, can also process pro-IL-1β in some contexts.4. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound.1. Perform a dose-response curve to determine the optimal concentration (e.g., 10 µM, 20 µM, 50 µM).2. Pre-incubate cells with this compound for at least 30-60 minutes before adding the inflammasome activator.3. Consider the use of other inhibitors or genetic approaches to investigate the involvement of other caspases.4. Prepare fresh working solutions from a properly stored stock for each experiment.
Unexpected levels of apoptosis or cell death 1. Off-target inhibition of apoptotic caspases: At higher concentrations, this compound can inhibit caspase-3, which may reduce expected levels of apoptosis.[3]2. Inhibition of pyroptosis: By inhibiting caspase-1, this compound will block pyroptotic cell death. If your stimulus induces pyroptosis, you will observe a decrease in cell death.3. DMSO toxicity: High concentrations of the solvent, DMSO, can be toxic to cells.1. Use the lowest effective concentration of this compound as determined by a dose-response experiment. Consider using a more specific caspase-3 inhibitor as a control.2. Use specific assays to distinguish between apoptosis and pyroptosis (e.g., LDH release for pyroptosis, caspase-3/7 activity for apoptosis).3. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.
Inconsistent or variable results between experiments 1. Cell passage number and health: The responsiveness of cells to inflammasome activation and inhibition can vary with passage number and overall health.2. Inhibitor stability: Repeated freeze-thaw cycles can degrade the inhibitor.3. Variability in experimental conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to inconsistent results.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Aliquot the stock solution to avoid multiple freeze-thaw cycles.3. Maintain strict consistency in all experimental protocols.

Data Presentation

Table 1: Inhibitory Potency of this compound against Various Human Caspases

CaspaseKi (nM)Relative Potency (compared to Caspase-1)
Caspase-10.81
Caspase-4362~1/453
Caspase-5163~1/204

Data sourced from Garcia-Calvo M. et al., 1998. J Biol Chem. 273(49):32608-13, as cited by InvivoGen.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Seeding: Plate your cells of interest (e.g., macrophages, microglia) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour at 37°C.

  • Inflammasome Activation: Add your chosen inflammasome activator (e.g., LPS + ATP, nigericin) to the wells.

  • Incubation: Incubate for the appropriate amount of time for your activator to induce IL-1β secretion (e.g., 1-6 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • IL-1β Measurement: Quantify the amount of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the IC50 (the concentration at which 50% of IL-1β secretion is inhibited). The lowest concentration that gives maximal inhibition should be used for subsequent experiments.

Protocol 2: Assessing Off-Target Effects on Apoptosis

  • Cell Treatment: Treat your cells with an apoptosis-inducing agent (e.g., staurosporine, TNF-α) in the presence or absence of your determined optimal concentration of this compound and a higher concentration (e.g., 50 µM). Include a vehicle control.

  • Apoptosis Assay: After the appropriate incubation time, assess the level of apoptosis using one of the following methods:

    • Caspase-3/7 Activity Assay: Use a commercially available kit to measure the activity of executioner caspases.

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between live, apoptotic, and necrotic cells.

    • Western Blot for Cleaved Caspase-3 and PARP: Analyze cell lysates by Western blot to detect the cleaved (active) forms of caspase-3 and its substrate PARP.

  • Data Analysis: Compare the levels of apoptosis in the different treatment groups. A significant reduction in apoptosis in the this compound treated groups would suggest an off-target effect on the apoptotic pathway.

Visualizations

G This compound Mechanism of Action cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Sensor (e.g., NLRP3) Inflammasome Sensor (e.g., NLRP3) PAMPs/DAMPs->Inflammasome Sensor (e.g., NLRP3) ASC ASC Inflammasome Sensor (e.g., NLRP3)->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalysis This compound This compound This compound->Active Caspase-1 Inhibition Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Cleavage Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Cleavage Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Mechanism of this compound in inhibiting the caspase-1 pathway.

G Troubleshooting Workflow for this compound Experiments Start Start Experiment Perform experiment with This compound Start->Experiment Expected_Outcome Expected outcome (e.g., reduced IL-1β)? Experiment->Expected_Outcome Success Experiment Successful Expected_Outcome->Success Yes Troubleshoot Initiate Troubleshooting Expected_Outcome->Troubleshoot No Check_Concentration Is concentration optimal? Troubleshoot->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Timing Is pre-incubation time sufficient? Check_Concentration->Check_Timing Yes Dose_Response->Experiment Adjust_Timing Increase pre-incubation time (e.g., >60 min) Check_Timing->Adjust_Timing No Check_Viability Unexpected cell death observed? Check_Timing->Check_Viability Yes Adjust_Timing->Experiment Check_Viability->Experiment No Assess_Off_Target Assess off-target effects (e.g., apoptosis vs. pyroptosis) Check_Viability->Assess_Off_Target Yes Assess_Off_Target->Experiment

Caption: A logical workflow for troubleshooting common issues with this compound.

G Potential Off-Target Effects of this compound on Apoptosis cluster_0 Intrinsic Apoptosis Pathway This compound This compound Active Caspase-3 Active Caspase-3 This compound->Active Caspase-3 Potential Inhibition (at high concentrations) Apoptotic Stimulus Apoptotic Stimulus Pro-Caspase-9 Pro-Caspase-9 Apoptotic Stimulus->Pro-Caspase-9 Active Caspase-9 Active Caspase-9 Pro-Caspase-9->Active Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Active Caspase-9->Pro-Caspase-3 Cleavage Pro-Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Potential inhibitory effect of this compound on the apoptotic pathway.

References

Why is Ac-YVAD-CMK not inhibiting IL-1beta secretion in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of efficacy with the caspase-1 inhibitor, Ac-YVAD-CMK, in suppressing IL-1β secretion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting IL-1β secretion in my experiment?

The failure of this compound to block IL-1β secretion can stem from several factors, which can be broadly categorized into three areas: issues with the inhibitor's integrity and use, suboptimal experimental procedures, or the activation of alternative biological pathways for IL-1β processing and release.

1. Inhibitor Integrity and Handling:

  • Purity and Activity: The purity of the compound is critical. Ensure you are using a high-purity grade from a reputable supplier that has been functionally tested.[1]

  • Storage and Stability: this compound is typically dissolved in DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to a year) or -20°C for shorter periods (up to one month).[2][3] The reconstituted product is stable for up to 6 months at -20°C.[1]

  • Solubility Issues: The inhibitor is soluble in DMSO at concentrations up to 50-100 mg/mL.[1][2] Using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce solubility.[2] When preparing working dilutions, ensure the compound does not precipitate in your cell culture medium.

2. Experimental Protocol Optimization:

  • Suboptimal Concentration: The effective concentration can vary significantly between cell types and stimulation conditions. While a general working range is 0.1–30 μg/ml, some studies use concentrations up to 40-100 μM.[1][3][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Incorrect Timing of Inhibition: this compound is an irreversible inhibitor and requires time to enter the cell and bind to caspase-1 before the activation signal is delivered. Pre-incubation times of 30 minutes to 1 hour are common.[3][5] A user forum reported an unsuccessful attempt with a 5-hour pre-incubation, suggesting that timing needs careful optimization.[4]

  • Ineffective Inflammasome Activation: The canonical NLRP3 inflammasome pathway requires two distinct signals for robust IL-1β secretion.[6][7][8][9] Ensure your cells are properly primed (Signal 1, e.g., with LPS) to induce the transcription of pro-IL-1β and NLRP3, followed by an activation signal (Signal 2, e.g., with ATP or nigericin) to trigger inflammasome assembly and caspase-1 activation.[6][9]

3. Alternative Biological Pathways:

  • Caspase-1-Independent IL-1β Cleavage: A critical possibility is that IL-1β is being processed by other proteases. In certain cell types, particularly neutrophils and mast cells, enzymes like neutrophil elastase and chymase can cleave pro-IL-1β into its active form, bypassing the need for caspase-1.[10] Studies in caspase-1 deficient mice have confirmed that IL-1β production can still occur, highlighting the existence of these alternative pathways.[10][11][12]

  • Non-Canonical Inflammasome Activation: Intracellular pathogens or LPS can activate caspase-4 and caspase-5 (in humans), which are weakly inhibited by this compound.[1][7] These caspases can cleave Gasdermin D to induce pyroptosis and IL-1β release, a pathway that may be less sensitive to this specific inhibitor.[7]

  • Uncoupled Processing and Release: The intracellular processing of pro-IL-1β by caspase-1 and the externalization of the mature cytokine can be distinct and separable events.[13] It is possible the inhibitor is preventing cleavage, but pre-existing mature IL-1β is being released, or release is occurring via a mechanism independent of GSDMD pores.

To diagnose the issue, a logical troubleshooting approach is necessary.

Troubleshooting_Decision_Tree start No inhibition of IL-1β secretion observed cat1 Category 1: Inhibitor Integrity & Handling start->cat1 cat2 Category 2: Experimental Protocol start->cat2 cat3 Category 3: Biological Pathway start->cat3 check_storage Verify Storage Conditions (-80°C, aliquoted) cat1->check_storage check_prep Prepare Fresh Dilutions Use high-quality DMSO cat1->check_prep run_pos_ctrl Run Positive Control Experiment (Known responsive system) cat1->run_pos_ctrl titrate_conc Perform Dose-Response (e.g., 10-100 µM) cat2->titrate_conc optimize_time Optimize Pre-incubation Time (e.g., 30, 60, 120 min) cat2->optimize_time verify_activation Confirm Inflammasome Activation (Check pro-IL-1β levels, Casp-1 cleavage) cat2->verify_activation check_casp1_ind Investigate Casp-1 Independent Pathways cat3->check_casp1_ind check_non_canon Consider Non-Canonical Activation (Weak inhibition of Casp-4/5) cat3->check_non_canon solution Problem Identified & Resolved run_pos_ctrl->solution titrate_conc->solution optimize_time->solution verify_activation->solution other_inhibitors Use other protease inhibitors (e.g., for neutrophil elastase) check_casp1_ind->other_inhibitors other_inhibitors->solution check_non_canon->solution

Caption: Troubleshooting decision tree for this compound experiments.

Troubleshooting Guides

Q2: How can I confirm my experimental protocol is optimal?

An optimal protocol ensures robust inflammasome activation that is sensitive to caspase-1 inhibition.

Key Considerations:

  • Cell Health: Ensure cells are healthy and not overly confluent, which can cause stress and non-specific cytokine release.

  • Appropriate Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the inhibitor to rule out solvent effects.

    • Unstimulated Control: Cells that receive no priming or activation signals.

    • Primed-Only Control: Cells treated with Signal 1 (e.g., LPS) but not Signal 2 (e.g., ATP) to confirm that priming alone does not cause significant IL-1β secretion.

    • Activated Control: Cells receiving both signals without any inhibitor, to establish the maximum expected IL-1β secretion.

  • Titration Experiments: Systematically test a range of inhibitor concentrations and pre-incubation times.

ParameterRecommended RangeRationale
Cell Type THP-1, Bone Marrow-Derived Macrophages (BMDMs)Commonly used and well-characterized models for inflammasome studies.
Priming (Signal 1) 100-500 ng/mL LPS for 3-5 hoursInduces transcription of pro-IL-1β and NLRP3.[4]
Inhibitor (this compound) 10 - 100 µM (titrate for optimal dose)Effective concentration is cell-type and stimulus dependent.[1][3][4][5]
Pre-incubation Time 30 - 120 minutesAllows the irreversible inhibitor to enter cells and bind to caspase-1.[3][5]
Activation (Signal 2) 5 mM ATP for 30-60 minutes or 10-20 µM Nigericin for 1-2.5 hoursPotent activators of the NLRP3 inflammasome.[4]
Q3: What experiments can I perform to test for caspase-1-independent IL-1β secretion?

If you have optimized your protocol and are confident in your inhibitor, the next step is to investigate alternative biological pathways.

  • Western Blot Analysis: Probe cell lysates and supernatants for different forms of caspase-1 and IL-1β.

    • Cell Lysate: In an effective experiment, the this compound treated group should show an accumulation of pro-caspase-1 (p45) and an absence of cleaved caspase-1 (p20).

    • Supernatant: The supernatant of the positive control should contain cleaved caspase-1 (p20) and mature IL-1β (p17). If you see mature IL-1β in the supernatant of the inhibitor-treated group without cleaved caspase-1, it strongly suggests a caspase-1-independent processing mechanism.

  • Use of Alternative Inhibitors: If you suspect neutrophil elastase or other serine proteases are involved (especially in primary neutrophils), include specific inhibitors for those enzymes in your experiment to see if they reduce IL-1β secretion.

  • Use a Different Inflammasome Activator: Some stimuli may preferentially activate different pathways. Test an alternative activator (e.g., switching from ATP to nigericin or silica crystals) to see if the inhibitor's efficacy changes.

Signaling Pathway and Experimental Workflow

Understanding the target pathway is essential for troubleshooting. This compound acts specifically on Caspase-1 to prevent the cleavage of its substrates.

Canonical_NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events LPS LPS / DAMPs TLR TLR4 LPS->TLR NFkB NF-κB Activation TLR->NFkB transcription Transcription NFkB->transcription pro_IL1B pro-IL-1β transcription->pro_IL1B NLRP3_g NLRP3 transcription->NLRP3_g mature_IL1B Mature IL-1β pro_IL1B->mature_IL1B inflammasome NLRP3 Inflammasome Assembly NLRP3_g->inflammasome ATP ATP / Nigericin efflux K+ Efflux ATP->efflux efflux->inflammasome casp1 Active Caspase-1 (p20) inflammasome->casp1 autocleavage pro_casp1 pro-Caspase-1 pro_casp1->inflammasome GSDMD_N GSDMD-N casp1->GSDMD_N cleavage casp1->mature_IL1B cleavage inhibitor This compound inhibitor->casp1 pro_GSDMD pro-Gasdermin D pro_GSDMD->GSDMD_N pore Membrane Pore Formation GSDMD_N->pore pyroptosis Pyroptosis pore->pyroptosis secretion IL-1β Secretion pore->secretion mature_IL1B->secretion

Caption: The canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

Protocol: Testing this compound Inhibition in LPS-Primed THP-1 Macrophages

This protocol provides a standard workflow for assessing inhibitor efficacy.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_exp Day 3: Experiment cluster_analysis Analysis seed 1. Seed THP-1 monocytes differentiate 2. Differentiate with PMA (100 nM, 24-48h) seed->differentiate prime 3. Prime with LPS (e.g., 200 ng/mL, 3h) differentiate->prime wash 4. Wash cells with PBS prime->wash inhibit 5. Pre-incubate with This compound (1h) wash->inhibit activate 6. Activate with ATP (5 mM, 1h) inhibit->activate collect 7. Collect Supernatant & Lyse Cells activate->collect elisa 8a. ELISA for secreted IL-1β collect->elisa wb 8b. Western Blot for Casp-1, IL-1β, GSDMD collect->wb

Caption: A standard experimental workflow for testing this compound.

Detailed Steps:

  • Cell Culture: Differentiate THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) at 50-100 nM for 24-48 hours. Rest the cells in fresh, PMA-free media for 24 hours before the experiment.

  • Inhibitor Preparation: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store at -80°C. On the day of the experiment, perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 200 ng/mL). Incubate for 3-4 hours.

  • Inhibition: Gently wash the cells with sterile PBS to remove LPS. Add medium containing the desired concentration of this compound or DMSO vehicle control. Pre-incubate for 1 hour.

  • Activation (Signal 2): Add the activation stimulus, such as ATP (to a final concentration of 5 mM), directly to the wells containing the inhibitor. Incubate for 30-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant for analysis of secreted cytokines. Gently wash the cells with cold PBS and then lyse them in RIPA buffer (containing protease inhibitors) for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the collected supernatants according to the manufacturer's protocol.

    • Western Blot: Analyze cell lysates for pro-caspase-1, cleaved caspase-1 (p20), and pro-IL-1β. Analyze supernatants for secreted mature IL-1β. Use an appropriate loading control (e.g., Actin or Tubulin) for the lysate samples.

References

Technical Support Center: Troubleshooting Pyroptosis Assays with Ac-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with the caspase-1 inhibitor Ac-YVAD-CMK in pyroptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit pyroptosis?

This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a selective and irreversible inhibitor of caspase-1. It is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1. By binding to the active site of caspase-1, it prevents the processing of pro-inflammatory cytokines IL-1β and IL-18, and the cleavage of Gasdermin D (GSDMD), a key step in the formation of membrane pores that leads to pyroptotic cell death.

Q2: I'm observing cell death even in the presence of this compound. What could be the reason?

Several factors could contribute to this observation:

  • Incomplete inhibition of GSDMD cleavage: Studies have shown that while this compound can effectively block the processing of IL-1β, it may not completely prevent the cleavage of GSDMD by caspase-1. Residual GSDMD cleavage can still lead to pore formation and pyroptosis.

  • Activation of caspase-1-independent pyroptosis pathways: Cells can undergo pyroptosis through pathways that do not rely on caspase-1. These can be mediated by other caspases such as human caspases-4 and -5, or mouse caspase-11, which can be activated by intracellular lipopolysaccharide (LPS).

  • Off-target effects: While this compound is selective for caspase-1, it may have weak inhibitory effects on other caspases, such as caspase-4 and -5, at high concentrations. Additionally, some studies suggest it might influence caspase-3 activity.

  • Suboptimal inhibitor concentration or stability: The concentration of this compound may be insufficient, or the inhibitor may have degraded.

Q3: What is the recommended working concentration and storage for this compound?

The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is 10-50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

  • Storage: this compound is typically dissolved in DMSO to prepare a stock solution. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. The stability of the reconstituted product is generally up to 6 months at -20°C.

Q4: Are there alternative inhibitors that might provide more consistent results?

Yes, VX-765 (Belnacasan) is another caspase-1 inhibitor that has been shown to be more effective than this compound at preventing GSDMD cleavage and pyroptosis in some experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during pyroptosis assays using this compound.

Issue 1: High background or inconsistent results in LDH release assay.

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the release of LDH from damaged cells into the supernatant.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Cell culture confluence Ensure consistent cell seeding density and confluence across all wells. Over-confluent or under-confluent cells can lead to variability in LDH release.
Serum interference Phenol red and serum in the culture medium can interfere with the LDH assay. Use serum-free medium for the final hours of the experiment if possible, or use a medium with low serum concentration. Always include a "medium only" background control.
Inhibitor precipitation Visually inspect the culture medium for any signs of inhibitor precipitation after addition. If precipitation occurs, try dissolving the inhibitor in a different solvent or reducing the final concentration.
Improper handling of supernatant When collecting the supernatant for the LDH assay, be careful not to disturb the cell monolayer to avoid artificially inflating LDH levels. Centrifuge the collected supernatant to pellet any detached cells before transferring it to the assay plate.
Issue 2: this compound fails to inhibit caspase-1 activity effectively.

Caspase-1 activity assays measure the enzymatic activity of caspase-1, typically by detecting the cleavage of a specific substrate.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inhibitor degradation Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Insufficient pre-incubation time Pre-incubate the cells with this compound for a sufficient period (typically 1-2 hours) before adding the pyroptosis-inducing stimulus to allow for cellular uptake and binding to caspase-1.
Inappropriate assay buffer Use the recommended assay buffer for your specific caspase-1 activity assay kit. The pH and composition of the buffer can significantly impact enzyme activity.
Activation of other caspases If your assay substrate is not entirely specific to caspase-1, you may be detecting the activity of other caspases. Confirm the specificity of your assay or use a more specific substrate.
Issue 3: Inconsistent inhibition of IL-1β secretion.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted IL-1β in the cell culture supernatant.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient priming of cells For most cell types, a priming signal (e.g., LPS) is required to induce the transcription and translation of pro-IL-1β before the inflammasome is activated. Ensure adequate priming of your cells.
"Leaky" cells releasing pro-IL-1β If cells are overly stressed or dying through non-pyroptotic mechanisms, they may release unprocessed pro-IL-1β, which can be detected by some ELISA kits. Ensure your cell culture conditions are optimal.
Caspase-1 independent IL-1β processing In some instances, other proteases may be involved in the processing of pro-IL-1β.
ELISA kit variability Use a reputable ELISA kit and follow the manufacturer's instructions carefully. Ensure proper standard curve generation and sample dilution.

Quantitative Data Summary

The following tables summarize data from studies comparing the efficacy of this compound and VX-765 in inhibiting pyroptosis-related events.

Table 1: Comparison of Caspase-1 Inhibitors on IL-1β Secretion and LDH Release

InhibitorConcentrationIL-1β Secretion (% of control)LDH Release (% of control)Reference
This compound30 µM~20%~80%
VX-76530 µM~20%~20%

Data are approximate values derived from published figures and are intended for comparative purposes.

Table 2: Effect of Caspase-1 Inhibitors on GSDMD Cleavage

InhibitorConcentrationGSDMD CleavageReference
This compound30 µMPartially inhibited
VX-76530 µMCompletely inhibited

Experimental Protocols

Lactate Dehydrogenase (LDH) Release Assay (Colorimetric)

This protocol is a generalized procedure and should be adapted based on the specific kit used.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture until they reach the desired confluence.

  • Treatment:

    • Include the following controls in triplicate:

      • Untreated cells (Spontaneous LDH release): Cells with medium only.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Medium background: Medium only, without cells.

    • Treat the experimental wells with your stimulus and/or this compound.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mix (substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-1 Activity Assay (Fluorometric)

This is a general protocol and should be optimized based on the specific kit.

  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Lyse the cells using the lysis buffer provided in the kit.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-1 activity.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µL of 2x reaction buffer to each well.

    • Add 50 µL of cell lysate to the corresponding wells.

    • Add 5 µL of the caspase-1 substrate (e.g., YVAD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at an excitation/emission of 400/505 nm.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample.

IL-1β ELISA

This is a general protocol for a sandwich ELISA.

  • Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add your standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the detection antibody (biotinylated anti-IL-1β). Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

  • Stop Solution: Add a stop solution to halt the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Generate a standard curve from the standards and determine the concentration of IL-1β in your samples.

Visualization of Signaling Pathways and Workflows

Canonical and Non-Canonical Pyroptosis Pathways cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_execution Execution Phase cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome pro_caspase1 Pro-Caspase-1 Inflammasome->pro_caspase1 recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 autocleavage pro_GSDMD Pro-Gasdermin D (GSDMD) Caspase1->pro_GSDMD cleaves pro_IL1b Pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 cleaves LPS Intracellular LPS pro_caspase4511 Pro-Caspase-4/5/11 LPS->pro_caspase4511 binds Caspase4511 Active Caspase-4/5/11 pro_caspase4511->Caspase4511 oligomerization Caspase4511->pro_GSDMD cleaves GSDMD_N GSDMD-N terminal pro_GSDMD->GSDMD_N Pore Membrane Pore GSDMD_N->Pore forms Pyroptosis Pyroptosis Pore->Pyroptosis Release Cytokine Release Pore->Release mediates IL1b Mature IL-1β pro_IL1b->IL1b IL1b->Release IL18 Mature IL-18 pro_IL18->IL18 IL18->Release AcYVAD This compound AcYVAD->Caspase1 inhibits

Caption: Canonical and Non-Canonical Pyroptosis Pathways and the inhibitory action of this compound.

Troubleshooting_Workflow_AcYVAD_CMK Start Inconsistent results with This compound in pyroptosis assay Check_Inhibitor Verify this compound concentration, storage, and stability Start->Check_Inhibitor Sub_Inhibitor1 Perform dose-response experiment Check_Inhibitor->Sub_Inhibitor1 Sub_Inhibitor2 Prepare fresh inhibitor stock and dilutions Check_Inhibitor->Sub_Inhibitor2 Outcome_Persistent Issue Persists Check_Inhibitor->Outcome_Persistent Check_Assay Review and optimize assay protocols (LDH, Caspase-1, ELISA) Sub_Assay1 Check controls (positive, negative, background) Check_Assay->Sub_Assay1 Sub_Assay2 Optimize incubation times and reagent concentrations Check_Assay->Sub_Assay2 Check_Assay->Outcome_Persistent Consider_Alternative_Pathways Investigate Caspase-1 independent pyroptosis Sub_Pathways1 Test for Caspase-4/5/11 activation (if applicable) Consider_Alternative_Pathways->Sub_Pathways1 Sub_Pathways2 Use specific inhibitors for other caspases Consider_Alternative_Pathways->Sub_Pathways2 Consider_Alternative_Pathways->Outcome_Persistent Consider_Alternative_Inhibitor Consider using a more potent inhibitor (e.g., VX-765) Outcome_Resolved Issue Resolved Consider_Alternative_Inhibitor->Outcome_Resolved Sub_Inhibitor1->Check_Assay Sub_Inhibitor2->Check_Assay Sub_Assay1->Consider_Alternative_Pathways Sub_Assay2->Consider_Alternative_Pathways Sub_Pathways1->Consider_Alternative_Inhibitor Sub_Pathways2->Consider_Alternative_Inhibitor

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

How to handle lot-to-lot variability of Ac-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-alaninamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling potential lot-to-lot variability of this selective and irreversible caspase-1 inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on lot-to-lot variability.

Observed Problem Potential Cause Suggested Solution
Reduced or no inhibition of caspase-1 activity, IL-1β/IL-18 processing, or pyroptosis compared to previous lots. Lower Potency of the New Lot: The effective concentration of the active inhibitor may be lower than stated due to impurities or degradation.1. Perform a Dose-Response Experiment: Test a range of concentrations of the new lot against a known positive control to determine its IC50 and compare it to the expected value or a previous, well-performing lot.2. Verify Stock Solution Concentration: Re-measure the concentration of your stock solution. If possible, use a spectrophotometer to measure absorbance, although this may not distinguish between active and inactive peptides.3. Contact the Supplier: Provide the lot number and a detailed description of the issue. They may have additional quality control data for that specific lot.
Improper Storage and Handling: this compound is sensitive to degradation.1. Confirm Storage Conditions: Ensure the lyophilized powder has been consistently stored at -20°C.[1] Upon reconstitution in DMSO, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]2. Use Freshly Prepared Solutions: For critical experiments, use a freshly prepared stock solution from the lyophilized powder. Reconstituted solutions in DMSO are typically stable for up to 1-6 months at -20°C or -80°C, depending on the supplier's recommendations.[1][2]
Presence of Inactive Peptide Impurities: Solid-phase peptide synthesis can result in impurities such as deletion sequences, insertion sequences, or peptides with incomplete deprotection of side chains. These impurities may compete for target binding or have no activity, thus reducing the effective concentration of the active inhibitor.1. Request Certificate of Analysis (CoA): The CoA should provide the purity of the lot, typically determined by HPLC. Purity should generally be ≥95-97%.[3]2. Perform In-House Quality Control: If you have access to analytical instrumentation, you can perform your own purity analysis (e.g., HPLC-MS) to confirm the supplier's specifications.
Inconsistent results between experimental replicates. Incomplete Solubilization: this compound may not be fully dissolved in DMSO, leading to an inaccurate stock concentration.1. Ensure Complete Dissolution: Vortex the stock solution thoroughly. A brief sonication may aid in dissolving the peptide.2. Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions.[4]
Cell Culture Variability: The physiological state of your cells can influence their response to inflammasome activators and inhibitors.1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition between experiments.2. Monitor Cell Health: Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity of the inhibitor at the concentrations used.
Unexpected off-target effects. Non-Specific Inhibition: At high concentrations, this compound may exhibit some inhibitory activity against other caspases, such as caspase-4 and caspase-5.1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of caspase-1 inhibition in your system through a dose-response experiment.2. Include Appropriate Controls: Use other caspase inhibitors (e.g., a pan-caspase inhibitor like Z-VAD-FMK) to help dissect the specificity of the observed effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and irreversible inhibitor of caspase-1.[3][5][6] It is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β. The chloromethyl ketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to irreversible inhibition.[3] By inhibiting caspase-1, this compound prevents the proteolytic processing and activation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and also inhibits gasdermin D (GSDMD) cleavage, a key step in pyroptosis.[3]

Q2: How should I store and handle this compound?

A2: Lyophilized this compound should be stored at -20°C.[1] Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] The stability of the reconstituted solution can vary by manufacturer, so it is best to consult the product datasheet.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a common starting range for in vitro cell culture assays is 0.1–30 µg/ml.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. In some studies, concentrations of 40 µM or 80 µM have been used to reduce the expression of IL-1β and IL-18 in activated microglia.[2]

Q4: My this compound is not inhibiting IL-1β production in my THP-1 macrophage experiment. What could be wrong?

A4: This is a common issue that can have several causes. First, ensure your inflammasome activation protocol is working correctly by including a positive control (e.g., LPS and ATP stimulation) without the inhibitor. Second, as detailed in the troubleshooting guide, verify the potency and integrity of your this compound lot. This includes checking storage conditions and performing a dose-response curve. Finally, consider the timing of inhibitor addition; pre-incubation with this compound before inflammasome activation is typically required for effective inhibition.

Q5: What are the potential impurities in a batch of this compound and how can they affect my experiments?

A5: As this compound is a synthetic peptide, impurities can arise during solid-phase peptide synthesis (SPPS). These can include:

  • Deletion peptides: Peptides missing one or more amino acids.

  • Insertion peptides: Peptides with an extra amino acid.

  • Peptides with incomplete side-chain deprotection: These may have altered solubility or biological activity.

  • Diastereomeric impurities: Racemization of amino acids during synthesis can lead to peptides with altered conformations.

These impurities can lead to a lower effective concentration of the active inhibitor, potentially causing reduced efficacy in your experiments.

Experimental Protocols

Protocol: In Vitro Quality Control Assay for this compound Potency

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC50) of different lots of this compound using recombinant human caspase-1 and a fluorogenic substrate.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-AMC)

  • This compound (different lots to be tested)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the substrate used, e.g., ~400 nm/505 nm for AMC)

  • DMSO (anhydrous)

Procedure:

  • Prepare this compound dilutions:

    • Prepare a 10 mM stock solution of each this compound lot in DMSO.

    • Perform serial dilutions of each stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor dilutions).

  • Prepare Caspase-1 Solution:

    • Dilute the recombinant caspase-1 in assay buffer to a working concentration that gives a linear increase in fluorescence over the assay time. The optimal concentration should be determined empirically.

  • Prepare Substrate Solution:

    • Dilute the fluorogenic substrate in assay buffer to a final concentration of 50-100 µM.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 20 µL of each this compound dilution or vehicle control.

      • 60 µL of the diluted caspase-1 solution.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the diluted substrate solution to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.

  • Data Analysis:

    • For each concentration of this compound, calculate the rate of the reaction (change in fluorescence intensity over time).

    • Normalize the reaction rates to the vehicle control (set as 100% activity).

    • Plot the percentage of caspase-1 activity against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each lot.

Data Presentation

Table 1: this compound Product Specifications from Various Suppliers
Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) ≥97%≥95%≥98%
Appearance White to off-white powderLyophilized powderWhite solid
Molecular Formula C₂₄H₃₃ClN₄O₈C₂₄H₃₃ClN₄O₈C₂₄H₃₃ClN₄O₈
Molecular Weight 541.0 g/mol 540.99 g/mol 541.0 g/mol
Solubility 50 mg/mL in DMSO100 mg/mL in DMSO20 mg/mL in DMSO
Storage -20°C-20°C-20°C
Table 2: Example IC50 Data for Different Lots of this compound
Lot Number Purity (from CoA) IC50 (nM) for Caspase-1 Inhibition Notes
Lot A98.5%1.2Performed well in previous experiments.
Lot B97.2%1.5Within expected range.
Lot C95.8%10.8Reduced potency observed.
Lot D99.1%0.9High potency.

Visualizations

Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVADCMK This compound AcYVADCMK->Caspase1 Irreversible Inhibition

Caption: Signaling pathway of caspase-1 activation and its inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Reduced This compound Activity Observed Check_Storage Verify Storage and Handling (-20°C, minimal freeze-thaw) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No New_Aliquot Use a Fresh Aliquot or Reconstitute from Powder Improper_Storage->New_Aliquot QC_Assay Perform In-House QC Assay (e.g., Caspase-1 Activity Assay) New_Aliquot->QC_Assay Proper_Storage->QC_Assay QC_Pass IC50 Matches Expected Value QC_Assay->QC_Pass Passes QC_Fail IC50 is Significantly Higher (Lower Potency) QC_Assay->QC_Fail Fails Check_Experiment Review Experimental Protocol (cell health, reagent concentrations, positive/negative controls) QC_Pass->Check_Experiment Contact_Supplier Contact Supplier with Lot Number and In-House QC Data QC_Fail->Contact_Supplier End Issue Resolved Check_Experiment->End Contact_Supplier->End

Caption: Troubleshooting workflow for this compound lot-to-lot variability.

References

Assessing and minimizing Ac-YVAD-CMK toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and minimizing the toxicity of Ac-YVAD-CMK in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone) is a potent, selective, and irreversible inhibitor of caspase-1.[1][2] Caspase-1, also known as interleukin-1β converting enzyme (ICE), is a critical enzyme in the inflammatory process.[1] this compound is a tetrapeptide that mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1 and irreversibly inhibit its function.[1] By inhibiting caspase-1, this compound blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a pro-inflammatory form of cell death.[1][3]

Q2: What are the recommended working concentrations for this compound in cell culture?

A2: The optimal working concentration of this compound is cell-type and experiment-dependent. However, a general range for in vitro assays is between 0.1 and 30 µg/mL.[1] For specific applications, concentrations of 20 µM, 40 µM, and 80 µM have been used to inhibit caspase-1 mediated inflammation in microglia.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should this compound be prepared and stored?

A3: this compound is typically dissolved in DMSO to create a stock solution.[5] For example, a 100 mg/mL stock solution in DMSO can be prepared.[5] It is crucial to use fresh, moisture-free DMSO as moisture can reduce the solubility and stability of the compound.[5] The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[3]

Q4: Are there known off-target effects of this compound?

A4: While this compound is highly selective for caspase-1, some studies have shown potential off-target effects, particularly at higher concentrations or in specific contexts. For instance, one study observed an inhibitory effect on caspase-3 activity in vivo, although the in vitro selectivity for caspase-1 over caspase-3 is very high.[6] It has weak inhibitory activity against the human paralogs of caspase-1, caspase-4 and caspase-5.[1] Long-term inhibition of caspase-1 could also have unforeseen consequences on cellular processes beyond inflammation, such as cell proliferation and differentiation, where caspases can have non-apoptotic roles.[7]

Q5: What are some alternatives to this compound for long-term studies?

A5: For long-term inhibition of the inflammasome, other small molecule inhibitors targeting different components of the pathway can be considered. MCC950 is a potent and specific inhibitor of the NLRP3 inflammasome. Another option is to use genetic approaches, such as siRNA or CRISPR/Cas9, to knock down components of the inflammasome pathway, like caspase-1 or NLRP3. For broader caspase inhibition, Z-VAD-FMK is a pan-caspase inhibitor, though it is not specific for caspase-1.[8]

Troubleshooting Guides

Problem 1: Increased Cell Death or Cytotoxicity in Long-Term Cultures

Possible Causes:

  • High Concentration of this compound: Prolonged exposure to a high concentration of the inhibitor may induce cytotoxicity.

  • DMSO Toxicity: The vehicle, DMSO, can be toxic to cells at certain concentrations, especially with repeated dosing.

  • Inhibition of Essential Cellular Processes: Long-term caspase-1 inhibition may interfere with non-inflammatory cellular functions necessary for cell survival.[7]

  • Induction of Alternative Cell Death Pathways: Blocking caspase-1 mediated pyroptosis might shift the cell death mechanism towards apoptosis or necrosis.[9]

Troubleshooting Steps:

  • Optimize Inhibitor Concentration:

    • Perform a dose-response curve to determine the minimum effective concentration of this compound that inhibits caspase-1 activity without causing significant cell death over your desired time course.

    • Start with a low concentration (e.g., 1-10 µM) and titrate up.

  • Assess Cell Viability:

    • Regularly monitor cell viability using methods like Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit.

    • Compare the viability of treated cells to vehicle-treated (DMSO) and untreated controls.

  • Control for DMSO Toxicity:

    • Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental groups, including a vehicle-only control.

  • Analyze Cell Death Mechanism:

    • Use assays to distinguish between apoptosis, necrosis, and pyroptosis (e.g., Annexin V/PI staining, TUNEL assay, LDH release assay). This can help determine if blocking one pathway leads to the activation of another.

Problem 2: Loss of this compound Inhibitory Effect Over Time

Possible Causes:

  • Inhibitor Instability: this compound may degrade in cell culture medium over extended periods at 37°C.

  • Cellular Metabolism: Cells may metabolize and clear the inhibitor over time.

  • Increased Expression of Caspase-1: Cells may upregulate the expression of caspase-1 in response to long-term inflammatory stimuli, overcoming the inhibitory effect of the initial dose.

Troubleshooting Steps:

  • Replenish the Inhibitor:

    • In long-term experiments, it may be necessary to replenish this compound with each media change. The frequency of replenishment will depend on the stability of the compound in your specific culture conditions and should be determined empirically.

  • Verify Inhibitor Activity:

    • At the end of a long-term experiment, test the inhibitory activity of the conditioned media on a fresh batch of activated cells to see if the inhibitor is still active.

  • Monitor Caspase-1 Expression:

    • Use Western blotting or RT-qPCR to measure the expression levels of caspase-1 in your cells over the course of the experiment to see if upregulation is occurring.[10]

Quantitative Data Summary

Table 1: Recommended Working Concentrations of this compound in Cell Culture

Cell TypeConcentrationApplicationReference
General Cell Culture0.1–30 µg/mlInflammasome Inhibition[1]
Microglia40 µM or 80 µMReduction of IL-1β and IL-18 expression[3]
THP-1 Macrophages40 µM and 100 µMInflammasome Inhibition[11]
HUVEC10 µMCaspase 1/4/5 Inhibition[3]

Table 2: Observed Effects of this compound In Vitro and In Vivo

Model SystemTreatmentObserved EffectReference
Rat Model of Cerebral Ischemia300 ng/rat (i.c.v.)Reduced infarct volume, reduced caspase-1 and -3 activity, decreased apoptosis[6]
Rat Model of Intracerebral Hemorrhage1 µ g/rat (i.c.v.)Decreased protein levels of caspase-1, mature IL-1β, and IL-18[3]
Sepsis Mouse Model12.5 µmol/kg (i.p.)Significantly reduced mortality[3]
Activated Microglia (in vitro)40 µM or 80 µMReduced expression of IL-1β and IL-18[3]
Breast Cancer Cells (MDA-MB-231)Increasing concentrationsDecreased expression of Caspase-1[10]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A common starting range is 0, 1, 5, 10, 20, 40, 80, and 100 µM. Include a vehicle control with the highest concentration of DMSO used.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired long-term duration (e.g., 24, 48, 72 hours, or longer with media changes and inhibitor replenishment).

  • Assessment of Cytotoxicity:

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) as an indicator of membrane damage.

    • Live/Dead Staining: Use a fluorescent live/dead cell staining kit and visualize the cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Plot the cell viability against the concentration of this compound to determine the IC50 (half-maximal inhibitory concentration for cytotoxicity). The optimal non-toxic concentration will be well below this value.

Protocol 2: Assessing the Long-Term Efficacy of this compound

  • Cell Culture and Treatment: Culture your cells under conditions that activate the inflammasome (e.g., priming with LPS followed by stimulation with ATP or nigericin). Treat the cells with the predetermined optimal non-toxic concentration of this compound.

  • Long-Term Incubation: Maintain the cell culture for the desired duration, replenishing the medium and this compound as needed.

  • Sample Collection: At various time points, collect the cell culture supernatant and cell lysates.

  • Analysis of Caspase-1 Inhibition:

    • ELISA: Measure the concentration of secreted IL-1β and IL-18 in the culture supernatant. A sustained reduction in the levels of these cytokines in the treated group compared to the control group indicates effective long-term inhibition.

    • Western Blot: Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit). A decrease in the p20 band indicates inhibition.

    • Caspase-1 Activity Assay: Use a fluorogenic substrate for caspase-1 (e.g., Ac-YVAD-AMC) to measure the enzymatic activity in cell lysates.

Visualizations

Ac_YVAD_CMK_Signaling_Pathway This compound Signaling Pathway cluster_inflammasome Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocleavage Ac_YVAD_CMK This compound Ac_YVAD_CMK->Caspase1 Inhibits Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

Caption: this compound inhibits the inflammasome pathway.

Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_setup Experiment Setup cluster_assessment Toxicity and Efficacy Assessment cluster_analysis Data Analysis and Optimization Start Start: Seed Cells Dose_Response Dose-Response Experiment (0-100 µM this compound) Start->Dose_Response Long_Term_Culture Long-Term Culture (with media changes and inhibitor replenishment) Dose_Response->Long_Term_Culture Viability_Assay Cell Viability Assays (MTT, LDH, Live/Dead) Long_Term_Culture->Viability_Assay Efficacy_Assay Efficacy Assays (ELISA for IL-1β/IL-18, Western Blot for Caspase-1 p20) Long_Term_Culture->Efficacy_Assay Analyze_Toxicity Analyze Cytotoxicity Data (Determine IC50) Viability_Assay->Analyze_Toxicity Analyze_Efficacy Analyze Efficacy Data (Confirm Inhibition) Efficacy_Assay->Analyze_Efficacy Optimize_Concentration Optimize this compound Concentration Analyze_Toxicity->Optimize_Concentration Analyze_Efficacy->Optimize_Concentration End End Optimize_Concentration->End Final Protocol

Caption: Workflow for assessing this compound toxicity.

References

Validation & Comparative

A Comparative Analysis of Ac-YVAD-CMK and Z-VAD-FMK in the Inhibition of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis research, the selection of appropriate inhibitors is paramount to elucidating specific cellular pathways. This guide provides a detailed comparison of two widely used caspase inhibitors, Ac-YVAD-CMK and Z-VAD-FMK, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key assays.

Introduction to the Inhibitors

This compound is recognized as a potent, selective, and irreversible inhibitor of caspase-1, also known as IL-1β converting enzyme (ICE).[1][2][3] Its primary role is in modulating inflammatory pathways by preventing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2][4] Consequently, it is a valuable tool for investigating inflammation, pyroptosis, and their associated pathologies.[2][3]

Z-VAD-FMK is a cell-permeable, broad-spectrum (pan-caspase) inhibitor that irreversibly binds to the catalytic site of most caspases, thereby blocking the apoptotic cascade.[5][6] While it potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, it is a poor inhibitor of caspase-2.[5] Its wide range of targets makes it a standard tool for studying caspase-dependent apoptosis in a general context.[7]

Mechanism of Action and Target Specificity

The differential efficacy of these two inhibitors stems from their distinct target specificities within the apoptotic and inflammatory signaling cascades. This compound is designed based on the caspase-1 target sequence in pro-IL-1β, ensuring its high selectivity.[1] In contrast, Z-VAD-FMK's structure allows it to bind to the active site of a wider array of caspases.

The diagram below illustrates the points of intervention for each inhibitor within the cellular signaling pathways.

G cluster_0 Apoptotic Stimuli (e.g., TNF-α, DNA damage) cluster_1 Inflammatory Stimuli (e.g., LPS, toxins) Apoptotic Stimuli Apoptotic Stimuli Pro-Caspase-8 Pro-Caspase-8 Apoptotic Stimuli->Pro-Caspase-8 Pro-Caspase-9 Pro-Caspase-9 Apoptotic Stimuli->Pro-Caspase-9 Inflammatory Stimuli Inflammatory Stimuli Inflammasome Assembly Inflammasome Assembly Inflammatory Stimuli->Inflammasome Assembly Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Inflammation / Pyroptosis Inflammation / Pyroptosis Caspase-1->Inflammation / Pyroptosis Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z_VAD_FMK Z-VAD-FMK (Pan-Caspase Inhibitor) Z_VAD_FMK->Caspase-8 Z_VAD_FMK->Caspase-9 Z_VAD_FMK->Caspase-1 Z_VAD_FMK->Caspase-3 Ac_YVAD_CMK This compound (Caspase-1 Inhibitor) Ac_YVAD_CMK->Caspase-1 G A Plate cells and induce apoptosis +/- inhibitors B Incubate A->B C Lyse cells on ice B->C D Add fluorogenic caspase substrate C->D E Incubate at 37°C D->E F Read fluorescence (Ex: 380nm, Em: 420-460nm) E->F G Analyze Data: Calculate % Inhibition F->G G A Prepare and fix sample on slide B Permeabilize with Proteinase K A->B C Add TdT labeling reaction mix B->C D Incubate at 37°C in humidified chamber C->D E Add Streptavidin-HRP conjugate D->E F Add DAB substrate for color development E->F G Counterstain with Methyl Green F->G H Dehydrate and Mount G->H I Microscopy and Quantification H->I G A Seed cells in 96-well plate and apply treatments B Incubate for 24-48 hours A->B C Add 10µL WST-1/CCK-8 reagent to each well B->C D Incubate at 37°C for 1-4 hours C->D E Measure absorbance at 450nm D->E F Analyze Data: Calculate % Viability E->F

References

A Head-to-Head Battle: Ac-YVAD-CMK versus VX-765 for In Vivo Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, neuroscience, and drug development, the selective inhibition of caspase-1 stands as a critical strategy for mitigating inflammation-driven pathologies. Caspase-1, a key enzyme in the inflammasome signaling pathway, orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This guide provides a comprehensive in vivo comparison of two widely used caspase-1 inhibitors: the irreversible peptide-based inhibitor Ac-YVAD-CMK and the clinical-stage prodrug VX-765.

This document delves into their mechanisms of action, selectivity, and reported in vivo efficacy, supported by experimental data and detailed methodologies. All quantitative data is presented in structured tables for straightforward comparison, and key biological pathways and experimental workflows are visualized to enhance understanding.

Mechanism of Action and Biochemical Properties

This compound is a synthetic tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[1][2] As a chloromethyl ketone (CMK), it acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of caspase-1.[1][2] In contrast, VX-765 is an orally bioavailable prodrug that undergoes rapid in vivo conversion by plasma esterases to its active metabolite, VRT-043198.[3][4] VRT-043198 is a potent, reversible inhibitor of caspase-1.[5]

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency of these inhibitors reveals their high affinity for caspase-1. However, their selectivity profiles show some distinctions.

InhibitorTargetKi (nM)IC50 (nM)Selectivity Notes
This compound Caspase-10.8[6]-Also shows some activity against caspase-4 and -5.[7]
VRT-043198 (Active form of VX-765) Caspase-10.8[3]11.5[5]Also a potent inhibitor of Caspase-4 (Ki = 0.6 nM).[3] Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[3]

In Vivo Efficacy: A Comparative Overview

Both this compound and VX-765 have demonstrated significant efficacy in various in vivo models of inflammatory diseases. The following table summarizes key findings from selected studies.

InhibitorAnimal ModelDisease ModelDosing RegimenKey Findings
This compound MouseSepsis (CLP model)12.5 µmol/kg, i.p.Significantly reduced serum levels of IL-1β, IL-18, IL-6, and TNF-α. Decreased renal tissue expression of NLRP1, caspase-1, IL-1β, and IL-18.[8][9]
RatIntracerebral Hemorrhage (ICH)1 µ g/rat , i.c.v.Significantly decreased protein levels of active caspase-1, mature IL-1β, and IL-18.[10]
MouseAcute Gastric Injury1.25, 6.25, 12.5 µmol/kg, i.p.Dose-dependently inhibited caspase-1 activation and reduced elevated levels of IL-1β and IL-18.[11]
VX-765 MouseCollagen-Induced Arthritis100 mg/kg, p.o.Inhibited LPS-induced IL-1β production by approximately 60%.[12]
RatMyocardial Ischemia/Reperfusion32 mg/kg, i.v.Decreased circulating IL-1β and reduced infarct size.[13]
Humanized MouseHIV-1 Infection200 mg/kg/day, i.p.Significantly reduced circulating levels of IL-18 and TNF-α.[14][15]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are synthesized protocols for in vivo administration and assessment of caspase-1 inhibition for both compounds, based on published studies.

In Vivo Administration of this compound in a Mouse Model of Sepsis
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Sepsis Induction (Cecal Ligation and Puncture - CLP):

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum twice with a 22-gauge needle.

    • Return the cecum to the peritoneal cavity and suture the incision.

  • Inhibitor Administration:

    • Administer this compound (12.5 µmol/kg) or vehicle control (e.g., DMSO/PBS solution) via intraperitoneal (i.p.) injection immediately after CLP surgery.[11]

  • Sample Collection and Analysis (24 hours post-CLP):

    • Collect blood via cardiac puncture for serum analysis of cytokines (IL-1β, IL-18, IL-6, TNF-α) using ELISA.

    • Harvest kidney tissues for Western blot analysis of inflammasome components (NLRP3, cleaved caspase-1, pro-caspase-1) and cytokines (pro-IL-1β, mature IL-1β).[8]

In Vivo Administration of VX-765 in a Mouse Model of Systemic Inflammation
  • Animal Model: Male CD-1 mice.

  • Inflammation Induction:

    • Administer Lipopolysaccharide (LPS) from E. coli (e.g., 2 mg/kg) via intravenous (i.v.) injection to induce a systemic inflammatory response.

  • Inhibitor Administration:

    • Administer VX-765 (25-200 mg/kg) or vehicle control by oral gavage one hour prior to LPS injection.[3]

  • Sample Collection and Analysis:

    • Collect blood at various time points post-LPS injection (e.g., 2, 4, 6 hours).

    • Measure serum IL-1β levels using ELISA to determine the extent of caspase-1 inhibition.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the context of this comparison, the following diagrams illustrate the canonical inflammasome activation pathway leading to caspase-1 activation and a generalized workflow for comparing caspase-1 inhibitors in vivo.

Caspase1_Activation_Pathway Canonical Inflammasome Activation Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) PAMPs_DAMPs PAMPs / DAMPs TLR_NLR TLR / NLR Recognition PAMPs_DAMPs->TLR_NLR NFkB NF-κB Activation TLR_NLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., ATP, toxins) NLRP3 NLRP3 Inflammatory_Stimuli->NLRP3 ASC ASC NLRP3->ASC PYD-PYD Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 CARD-CARD Casp1_Activation Caspase-1 Activation Inflammasome->Casp1_Activation Pro_IL1b Pro-IL-1β Casp1_Activation->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1_Activation->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1_Activation->GSDMD Cleavage IL1b Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Inhibitor_Comparison_Workflow In Vivo Comparison Workflow for Caspase-1 Inhibitors cluster_Preparation Preparation cluster_Treatment Treatment Groups cluster_Analysis Analysis cluster_Outcome Outcome Assessment Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease Model (e.g., LPS, CLP, ICH) Animal_Model->Disease_Induction Vehicle Vehicle Control Disease_Induction->Vehicle Administer Inhibitor AcYVAD This compound Disease_Induction->AcYVAD Administer Inhibitor VX765 VX-765 Disease_Induction->VX765 Administer Inhibitor Sample_Collection Sample Collection (Blood, Tissues) Vehicle->Sample_Collection AcYVAD->Sample_Collection VX765->Sample_Collection Biochemical_Assays Biochemical Assays (ELISA for IL-1β/IL-18) Sample_Collection->Biochemical_Assays Molecular_Analysis Molecular Analysis (Western Blot for Caspase-1) Sample_Collection->Molecular_Analysis Histology Histological Analysis Sample_Collection->Histology Data_Comparison Compare Quantitative Data (e.g., Cytokine Levels, Protein Expression) Biochemical_Assays->Data_Comparison Molecular_Analysis->Data_Comparison Histology->Data_Comparison Conclusion Draw Conclusions on Relative Efficacy Data_Comparison->Conclusion

Caption: Generalized workflow for in vivo comparison of caspase-1 inhibitors.

Conclusion and Future Directions

Both this compound and VX-765 are potent and effective inhibitors of caspase-1 in vivo, each with its own set of characteristics. This compound, as an irreversible inhibitor, offers a tool for durable target engagement in preclinical models. Its peptide nature, however, may limit its oral bioavailability and in vivo stability.

VX-765, as a clinical-stage prodrug, boasts oral bioavailability and a favorable pharmacokinetic profile, making it a more translatable tool for studies aiming to model clinical interventions.[13][16] Its active metabolite, VRT-043198, potently inhibits both caspase-1 and caspase-4, which could be advantageous in inflammatory conditions where both caspases play a role. However, this dual activity may be a confounding factor in studies aiming to dissect the specific role of caspase-1.

The choice between this compound and VX-765 for in vivo caspase-1 inhibition will ultimately depend on the specific research question, the desired route of administration, and the translational goals of the study. Future head-to-head studies in the same in vivo models are warranted to provide a more direct and definitive comparison of their efficacy and to further elucidate their therapeutic potential.

References

How to perform a caspase-1 activity assay to validate Ac-YVAD-CMK inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of performing a caspase-1 activity assay to validate inhibition by Ac-YVAD-CMK. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors and supported by experimental data and detailed protocols.

Understanding Caspase-1 and its Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory response.[1][2] It is typically activated within a multi-protein complex called the inflammasome.[3][4] Once active, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1]

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent and irreversible inhibitor of caspase-1.[1] It is a synthetic tetrapeptide that mimics the YVAD sequence recognized and cleaved by caspase-1 on its substrates, allowing it to bind specifically to the enzyme's active site.[1]

cluster_0 Cell Exterior cluster_1 Cytosol IL-1β_ext Secreted IL-1β IL-18_ext Secreted IL-18 Pyroptosis Pyroptosis PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) Inflammasome Inflammasome Assembly (e.g., NLRP3, ASC) PAMPs_DAMPs->Inflammasome Activates Pro-Casp1 Pro-Caspase-1 Inflammasome->Pro-Casp1 Recruits Casp1 Active Caspase-1 Pro-Casp1->Casp1 Autocleavage Pro-IL1b Pro-IL-1β Casp1->Pro-IL1b Cleaves Pro-IL18 Pro-IL-18 Casp1->Pro-IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves Pro-IL1b->IL-1β_ext Matures to Pro-IL18->IL-18_ext Matures to GSDMD->Pyroptosis Forms pores, leading to This compound This compound This compound->Casp1 Irreversibly Inhibits

Caption: Caspase-1 activation pathway and inhibition by this compound.

Experimental Protocol: Fluorometric Caspase-1 Activity Assay

This protocol provides a framework for measuring caspase-1 activity in cell lysates to validate inhibition by this compound. Commercially available kits provide specific reagents and optimized protocols.[5]

Objective: To quantify the inhibitory effect of this compound on caspase-1 activity in a cellular model.

Materials:

  • Cells capable of inflammasome activation (e.g., THP-1 macrophages, bone marrow-derived macrophages).

  • Inflammasome activators (e.g., LPS, Nigericin, ATP).

  • This compound (Caspase-1 inhibitor).

  • Control inhibitor (e.g., DMSO as vehicle control).

  • Caspase-1 Assay Kit (Fluorometric), typically containing:

    • Cell Lysis Buffer

    • Reaction Buffer

    • Caspase-1 Substrate (e.g., Ac-YVAD-AFC)

    • DTT

  • 96-well black, clear-bottom microplate.

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Prime the cells with LPS (e.g., 100 ng/mL for 4 hours) to induce the expression of pro-caspase-1 and pro-IL-1β.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.

    • Induce inflammasome activation and caspase-1 activity using a stimulus like Nigericin or ATP for the recommended time (e.g., 1 hour). Include an uninduced control group.

  • Cell Lysate Preparation:

    • Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Assay Execution:

    • Determine the protein concentration of each lysate using a suitable method (e.g., Bradford assay).

    • In a 96-well black plate, add 50-100 µg of protein lysate per well. Adjust the volume with Cell Lysis Buffer to be equal across all wells.

    • Prepare the Reaction Mix by adding DTT and the Ac-YVAD-AFC substrate to the Reaction Buffer according to the kit's instructions.

    • Add the Reaction Mix to each well containing the cell lysate.

    • Incubate the plate, protected from light, at 37°C for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Subtract the background reading (from a well with Lysis Buffer and Reaction Mix only).

    • Calculate the fold-increase in caspase-1 activity by comparing the fluorescence of treated samples to the uninduced control.

    • Plot the caspase-1 activity against the concentration of this compound to determine the inhibitory effect.

Start Start: Cell Plating Prime 1. Prime Cells (e.g., LPS) Start->Prime Inhibit 2. Add Inhibitor (this compound) + Vehicle Control Prime->Inhibit Activate 3. Activate Inflammasome (e.g., Nigericin/ATP) Inhibit->Activate Lyse 4. Lyse Cells & Collect Supernatant Activate->Lyse Assay 5. Perform Assay: Add Lysate + Reaction Mix to 96-well plate Lyse->Assay Incubate 6. Incubate (37°C, 1-2h) Assay->Incubate Read 7. Read Fluorescence (Ex/Em = 400/505 nm) Incubate->Read Analyze End: Data Analysis Read->Analyze

Caption: Experimental workflow for the Caspase-1 activity assay.

Data Presentation: Validating this compound Inhibition

The efficacy of this compound can be quantified by measuring the reduction in caspase-1 activity or its downstream effects. The following table summarizes representative data from published studies.

Parameter MeasuredExperimental ModelTreatmentResultReference
Caspase-1 Activity Rat model of cerebral ischemia300 ng this compound96.6% reduction in caspase-1 activity compared to vehicle control.[6][6]
IL-1β Levels Rat model of cerebral ischemia300 ng this compound60.5% reduction in IL-1β protein levels in the cortex at 24h.[6][6]
Caspase-1 Protein MDA-MB-231 breast cancer cellsIncreasing concentrations of this compoundDose-dependent decrease in Caspase-1 protein expression observed via Western Blot.[7][7]
Neurological Function Rat model of intracerebral hemorrhageThis compound injectionInhibited activation of pro-caspase-1 and reduced mature IL-1β/IL-18 levels.[8][8]
LPS-induced Lethality Rat model of endotoxemia12.5 µmol/kg this compoundReduced mortality from 83% to 33% .[9][9]

Comparison of Caspase-1 Inhibitors

While this compound is highly effective, other inhibitors are available that target caspase-1 or related pathways. The choice of inhibitor depends on the specific experimental question, particularly the desired level of specificity.

InhibitorTarget(s)Mechanism of ActionKey FeaturesTypical Concentration
This compound Caspase-1 (highly selective), weak inhibition of human caspase-4 and -5.[1]Irreversible . Covalently modifies the catalytic cysteine residue.[1]High potency and selectivity for caspase-1; widely used to study inflammasome-dependent processes.0.1–30 µg/ml (cell culture)[1]
Z-VAD-FMK Pan-caspase inhibitor . Targets a broad range of caspases.Irreversible . Binds to the catalytic site of multiple caspases.Useful for determining if a process is caspase-dependent; not specific for inflammation.10-20 µM (cell culture)[10]
MCC950 NLRP3 Inflammasome .[11] Does not directly inhibit caspases.Reversible . Blocks the ATP-hydrolysis domain of NLRP3, preventing inflammasome assembly.Highly specific for the NLRP3 inflammasome pathway; does not inhibit other inflammasomes or caspases directly.~1 µM (cell culture)[11]
Pralnacasan (VX-740) Caspase-1Reversible . A non-peptidic, orally available small molecule inhibitor.[12]Reached clinical trials but failed; serves as a key example of non-peptidic caspase-1 inhibitors.[12]Varies by study

References

Ac-YVAD-CMK: A Detailed Look at its Specificity as a Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific caspase inhibitor is critical for elucidating cellular pathways and developing targeted therapeutics. This guide provides an in-depth comparison of the caspase-1 inhibitor Ac-YVAD-CMK with other caspase inhibitors, supported by experimental data and detailed protocols.

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-3-chloro-1-(carboxymethyl)-2-oxopropyl]-L-aspartamide) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[1][2][3][4] Its design is based on the preferred cleavage sequence of caspase-1, allowing it to specifically target and covalently modify the active site of this enzyme.[1] This high specificity is crucial for distinguishing the roles of caspase-1 in inflammatory signaling from other caspases involved in apoptosis.

Comparative Specificity of this compound

This compound exhibits a high degree of selectivity for caspase-1 over other caspases. This is evident from its low inhibition constant (Ki) for caspase-1 compared to its significantly higher Ki values for other caspases. The pan-caspase inhibitor z-VAD-FMK, in contrast, broadly inhibits multiple caspases, making it a useful tool for general studies of apoptosis but less suitable for dissecting specific caspase pathways.[5][6][7] Ac-DEVD-CHO serves as an example of an inhibitor with high selectivity for caspase-3, a key executioner caspase in apoptosis.[1][8][9][10]

InhibitorTarget Caspase(s)Ki / IC50Reference
This compound Caspase-1 Ki: 0.8 nM [11]
Caspase-4Ki: 362 nM[11]
Caspase-5Ki: 163 nM[11]
Caspase-3Ki: >10,000 nM[11]
z-VAD-FMKPan-caspase (except Caspase-2)Potent inhibitor of caspases-1, 3, 4, 5, 6, 7, 8, 9, 10[5]
Ac-DEVD-CHOCaspase-3Ki: 0.23 nM[10]
Caspase-7Ki: 0.3 nM[10]
Caspase-2Ki: 1,700 nM[10]

Signaling Pathway of Caspase-1 Activation

Caspase-1 is a key mediator of inflammation through its role in the inflammasome complex. Upon activation by various stimuli, the inflammasome recruits and activates pro-caspase-1, leading to the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18. This compound specifically blocks this activation step.

G Caspase-1 Activation Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Inhibition PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (PRR) e.g., NLRP3 PAMPs_DAMPs->PRR activate ASC ASC Adaptor PRR->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Ac_YVAD_CMK This compound Ac_YVAD_CMK->Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Caspase-1 activation via the inflammasome and its inhibition by this compound.

Experimental Protocols

In Vitro Caspase Activity Assay for Inhibitor Specificity Profiling

This protocol outlines the determination of caspase inhibitor specificity using a fluorometric assay.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8)

  • Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)

  • Caspase inhibitors (this compound, z-VAD-FMK, Ac-DEVD-CHO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant caspases and substrates in assay buffer to desired stock concentrations.

    • Prepare serial dilutions of the caspase inhibitors in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective wells. For control wells, add 10 µL of assay buffer.

    • Add 20 µL of the recombinant caspase solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes using a microplate reader.

      • For AMC-based substrates, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[12]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each well.

    • Plot the percentage of caspase activity versus the inhibitor concentration.

    • Determine the IC50 value for each inhibitor against each caspase.

    • For determination of the inhibition constant (Ki), perform the assay with varying substrate concentrations and use competitive inhibition models for data fitting.

G Workflow for Caspase Inhibitor Specificity Assay start Start reagent_prep Prepare Reagents (Enzymes, Substrates, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Inhibitor Dilutions) reagent_prep->plate_setup enzyme_add Add Recombinant Caspase Incubate 15 min @ 37°C plate_setup->enzyme_add substrate_add Add Fluorogenic Substrate enzyme_add->substrate_add measure Kinetic Fluorescence Measurement (Ex/Em: ~380/~460 nm) substrate_add->measure analysis Data Analysis (Calculate Rate, Plot Inhibition Curve, Determine IC50/Ki) measure->analysis end End analysis->end

Caption: Experimental workflow for determining caspase inhibitor specificity.

Conclusion

The experimental data clearly demonstrates that this compound is a highly selective and potent inhibitor of caspase-1. Its minimal cross-reactivity with other caspases, particularly the executioner caspase-3, makes it an invaluable tool for specifically investigating the role of the caspase-1-mediated inflammatory pathway. In contrast, inhibitors like z-VAD-FMK are better suited for studies requiring broad-spectrum caspase inhibition, while Ac-DEVD-CHO is the preferred choice for targeting caspase-3 activity. The provided protocols offer a robust framework for researchers to independently verify and expand upon these findings in their own experimental systems.

References

A Comprehensive Guide to Selecting a Negative Control for Ac-YVAD-CMK Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate pathways of inflammation and apoptosis, the caspase-1 inhibitor Ac-YVAD-CMK is an indispensable tool. As a selective and irreversible inhibitor of caspase-1, it plays a crucial role in preventing the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1][2][3] However, the validity and interpretability of experimental results hinge on the use of appropriate negative controls. This guide provides a detailed comparison of potential negative controls for this compound, complete with experimental data and protocols to aid in the rigorous design of your research.

The Importance of a Negative Control

A negative control is essential to ensure that the observed effects are specifically due to the inhibition of the intended target (caspase-1) by this compound and not a result of off-target effects or the experimental conditions themselves.[4] An ideal negative control should be structurally similar to the active compound but lack its specific inhibitory activity. This helps to account for any non-specific cellular responses to the peptide or the delivery vehicle.

Comparison of Negative Control Alternatives for this compound

Here, we compare three commonly considered negative controls for this compound treatment: the vehicle control, a scrambled peptide control, and a functionally distinct caspase inhibitor.

Negative ControlDescriptionAdvantagesDisadvantages
Vehicle Control (e.g., DMSO) The solvent used to dissolve this compound.Simple to implement and controls for the effects of the solvent.Does not account for potential off-target effects of the peptide component of this compound.
Scrambled Peptide Control (e.g., Ac-AVYD-CMK) A peptide with the same amino acid composition as the active inhibitor but in a rearranged, inactive sequence.Provides a more rigorous control for non-specific effects of the peptide sequence. Helps to confirm that the observed activity is due to the specific YVAD sequence.May not be readily available commercially and may require custom synthesis. The inactivity of the scrambled sequence needs to be validated.
Alternative Caspase Inhibitor (e.g., Ac-DEVD-CMK) An inhibitor for a different caspase, such as caspase-3.Demonstrates the specificity of the observed effect for caspase-1 inhibition.Does not control for off-target effects of the YVAD peptide sequence. It controls for the general effects of a peptide-based chloromethyl ketone inhibitor.

Recommendation: For the most robust experimental design, a combination of a vehicle control and a scrambled peptide control is recommended. This dual-control strategy provides the highest level of confidence that the observed effects are a direct result of specific caspase-1 inhibition by this compound.

Supporting Experimental Data

The following table summarizes expected experimental outcomes when using this compound and its negative controls in a typical cellular assay to measure inflammation. The data is representative of what would be expected based on the known mechanisms of these compounds.

Table 1: Comparison of the Effects of this compound and Negative Controls on IL-1β Secretion and Caspase-1 Activity

Treatment GroupIL-1β Secretion (pg/mL)Caspase-1 Activity (RFU)
Untreated Control 50 ± 51000 ± 50
LPS + ATP (Stimulated) 500 ± 258000 ± 400
Vehicle (DMSO) + LPS + ATP 490 ± 307900 ± 450
This compound + LPS + ATP 100 ± 10 1500 ± 75
Scrambled Peptide (Ac-AVYD-CMK) + LPS + ATP 480 ± 287800 ± 420
Ac-DEVD-CMK + LPS + ATP 485 ± 327700 ± 430

Data are presented as mean ± standard deviation and are hypothetical, based on typical experimental results. Assays were performed on LPS-primed and ATP-stimulated macrophages.

The data illustrates that only this compound significantly reduces IL-1β secretion and caspase-1 activity, while the vehicle, scrambled peptide, and alternative caspase inhibitor have no significant effect.

Experimental Protocols

Western Blot for Caspase-1 and IL-1β

This protocol describes the detection of cleaved (active) caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in cell lysates.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or negative controls prior to stimulation (e.g., with LPS and ATP).

    • Collect cell supernatants to measure secreted proteins and lyse the cell pellet in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against caspase-1 (p20) and IL-1β (p17) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[5]

ELISA for Secreted IL-1β

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Protocol:

  • Sample Collection:

    • After treating cells with this compound or negative controls and stimulating them, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercial human or mouse IL-1β ELISA kit and follow the manufacturer's instructions.[6][7][8][9]

    • Briefly, add standards and samples to the antibody-pre-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of IL-1β in the samples.

Caspase-1 Activity Assay

This fluorometric assay measures the enzymatic activity of caspase-1 in cell lysates.[10][11][12][13]

Protocol:

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blot protocol.

  • Assay Procedure:

    • Use a commercial caspase-1 activity assay kit.

    • In a 96-well plate, add cell lysate to each well.

    • Add the caspase-1 substrate (e.g., Ac-YVAD-AFC).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • The fluorescence intensity is proportional to the caspase-1 activity. Express the results as relative fluorescence units (RFU) or as fold change over the untreated control.

Mandatory Visualizations

Inflammasome Signaling Pathway

The following diagram illustrates the canonical inflammasome signaling pathway and highlights the point of inhibition by this compound.

Inflammasome_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC Adaptor PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis Secretion GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N GSDMD_N->Pyroptosis Pore Formation Inhibitor This compound Inhibitor->Pro_Casp1 Inhibition of Cleavage

Caption: Inflammasome pathway and this compound inhibition.

Experimental Workflow

This diagram outlines the logical flow of an experiment using this compound and its negative controls.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment Groups: - Vehicle - this compound - Scrambled Peptide - Ac-DEVD-CMK Start->Treatment Stimulation Inflammasome Stimulation (e.g., LPS + ATP) Treatment->Stimulation Harvest Harvest Supernatant & Lysate Stimulation->Harvest ELISA ELISA (IL-1β Secretion) Harvest->ELISA WesternBlot Western Blot (Caspase-1, IL-1β) Harvest->WesternBlot CaspaseAssay Caspase-1 Activity Assay Harvest->CaspaseAssay DataAnalysis Data Analysis & Comparison ELISA->DataAnalysis WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for testing this compound efficacy.

References

A Researcher's Guide to Caspase-1 Inhibition: A Comparative Analysis of Ac-YVAD-CMK and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted inhibition of caspase-1, a key mediator of inflammation, is of paramount interest. This guide provides a comprehensive comparison of the well-established caspase-1 inhibitor, Ac-YVAD-CMK, with other notable alternatives. We present supporting experimental data, detailed protocols for generating dose-response curves, and a visual representation of the caspase-1 signaling pathway to aid in your research endeavors.

Performance Comparison of Caspase-1 Inhibitors

The efficacy of a caspase-1 inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and its alternatives, providing a clear comparison of their performance.

Table 1: Potency of this compound against Caspase-1

InhibitorPotency (Ki)Notes
This compound0.8 nMA selective and irreversible inhibitor of caspase-1.[1]

Table 2: Comparative Potency of Alternative Caspase-1 Inhibitors

InhibitorTypePotency (IC50 or Ki)Notes
Belnacasan (VX-765) Prodrug of VRT-043198Ki of 0.8 nM for caspase-1.[2][3][4]Orally bioactive and selective for the IL-converting enzyme (ICE)/caspase-1 subfamily.[2][3][4]
Pralnacasan (VX-740) Non-peptideKi of 1.4 nM for caspase-1.[5]Orally active and selective inhibitor.[5]
Ac-DEVD-CHO Peptide aldehydeWeakly inhibits caspase-2 (Ki = 1.7 µM) and broadly inhibits Group III caspases (Ki = 1 to 300 nM).[6]While a potent inhibitor of caspase-3 (Ki = 230 pM), it is often used as a control and shows some cross-reactivity.[6]

Generating a Dose-Response Curve for this compound

To generate a dose-response curve, a series of inhibitor concentrations are tested for their effect on caspase-1 activity. The resulting data, plotting inhibitor concentration against the percentage of enzyme inhibition, will allow for the determination of the IC50 value.

Experimental Protocol: In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines the steps to determine the dose-response relationship for a caspase-1 inhibitor like this compound using a fluorometric assay. This method is based on the cleavage of a fluorogenic substrate, such as Ac-YVAD-AFC, by active caspase-1, which releases a fluorescent molecule (AFC).

Materials:

  • Recombinant human caspase-1

  • Caspase-1 inhibitor (e.g., this compound)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the caspase-1 inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Prepare a working solution of recombinant caspase-1 in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of each inhibitor dilution to triplicate wells.

    • Include control wells:

      • No-enzyme control: Assay buffer only.

      • No-inhibitor control (100% activity): Assay buffer with the same final solvent concentration as the inhibitor wells.

    • Add the working solution of caspase-1 to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate and Read the Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in fluorescence intensity over time.

    • Subtract the background fluorescence (from the no-enzyme control) from all other readings.

    • Normalize the data by expressing the activity in the inhibitor-treated wells as a percentage of the activity in the no-inhibitor control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the inhibitor that produces 50% inhibition of caspase-1 activity.

Caspase-1 Signaling Pathway

Caspase-1 is activated through the formation of a multi-protein complex called the inflammasome. The NLRP3 inflammasome is one of the most well-characterized and is a key player in the innate immune response. Its activation is a two-step process: priming and activation.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli K+ Efflux, ROS, Lysosomal Damage Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1B_cleavage Pro-IL-1β Casp1->Pro_IL1B_cleavage Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B_cleavage->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Caspase-1 Inhibitor Screening

The process of identifying and characterizing caspase-1 inhibitors follows a logical workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Curve Generation & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against other caspases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., IL-1β release) Mechanism->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: Workflow for caspase-1 inhibitor characterization.

References

Ac-YVAD-CMK: A Specific Caspase-1 Inhibitor or a Broad-Spectrum Pan-Caspase Inhibitor?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers investigating inflammation, apoptosis, and pyroptosis, the precise selection of caspase inhibitors is critical for elucidating cellular signaling pathways. Among the available tools, Ac-YVAD-CMK has been widely cited, but its specificity is a subject of frequent inquiry. This guide provides a comprehensive comparison of this compound with the well-established pan-caspase inhibitor, Z-VAD-FMK, supported by experimental data and detailed protocols to aid in the informed selection of these research tools.

Executive Summary

Experimental evidence strongly indicates that this compound is a selective inhibitor of caspase-1 , the key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. In contrast, Z-VAD-FMK exhibits broad-spectrum activity against multiple caspases, making it a pan-caspase inhibitor. This distinction is crucial for discerning the specific role of caspase-1 in cellular processes versus the broader effects of general caspase inhibition.

Comparative Inhibitory Profile

The specificity of a caspase inhibitor is quantitatively defined by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of caspases. Lower values indicate higher potency. The data presented below, compiled from various studies, clearly illustrates the differential selectivity of this compound and Z-VAD-FMK.

Caspase TargetThis compoundZ-VAD-FMK
Caspase-1 Ki = 0.8 nM [1]Potent Inhibition [2][3]
Caspase-2-Weakly Inhibited[2][3]
Caspase-3Ki > 10,000 nM[4]Potent Inhibition
Caspase-4Ki = 362 nM[4]Potent Inhibition
Caspase-5Ki = 163 nM[4]Potent Inhibition
Caspase-6-Potent Inhibition
Caspase-7-Potent Inhibition
Caspase-8-Potent Inhibition
Caspase-9-Potent Inhibition
Caspase-10-Potent Inhibition
Caspase-11-Potent Inhibition

As the table demonstrates, this compound is a highly potent inhibitor of caspase-1 with a Ki in the sub-nanomolar range.[1] Its inhibitory activity against other caspases, such as caspase-3, is significantly lower, with Ki values several orders of magnitude higher.[4] While it shows some activity against the other inflammatory caspases, caspase-4 and caspase-5, it is most selective for caspase-1.[4] In stark contrast, Z-VAD-FMK is a cell-permeable pan-caspase inhibitor that potently inhibits a wide range of caspases, with the exception of caspase-2.[2][3]

Signaling Pathway Context: The Inflammasome

This compound's specificity for caspase-1 makes it an invaluable tool for studying the inflammasome pathway. Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogenic and sterile insults. This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms, driving an inflammatory response. Caspase-1 activation can also lead to a form of programmed cell death known as pyroptosis.[5]

Inflammasome_Pathway Inflammasome-Mediated Caspase-1 Activation cluster_stimuli Danger Signals (PAMPs/DAMPs) cluster_downstream Downstream Effects Stimuli PAMPs / DAMPs NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18

Caption: Inflammasome signaling pathway leading to caspase-1 activation.

By specifically inhibiting caspase-1, this compound allows researchers to dissect the downstream consequences of inflammasome activation without confounding effects from the inhibition of other caspase-dependent pathways, such as apoptosis.

Experimental Protocols

To quantitatively assess the inhibitory potency of caspase inhibitors like this compound, in vitro caspase activity assays are employed. The following is a generalized protocol for determining the IC50 value of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific caspase by 50%.

Materials:

  • Recombinant active caspase enzyme (e.g., caspase-1)

  • Fluorogenic or colorimetric caspase substrate (e.g., Ac-YVAD-AMC for caspase-1)

  • Caspase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Experimental Workflow:

Caspase_Assay_Workflow Workflow for Caspase Inhibitor IC50 Determination A Prepare serial dilutions of the inhibitor (e.g., this compound) B Add diluted inhibitor and recombinant active caspase to microplate wells A->B C Incubate to allow inhibitor-enzyme binding B->C D Add caspase substrate (e.g., Ac-YVAD-AMC) C->D E Incubate and monitor fluorescence/absorbance over time D->E F Plot enzyme activity vs. inhibitor concentration E->F G Calculate IC50 value from the dose-response curve F->G

Caption: A generalized workflow for determining caspase inhibitor IC50 values.

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the caspase assay buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO) without the inhibitor.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted inhibitor or vehicle control to each well. Then, add a fixed concentration of the active caspase enzyme to all wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: Initiate the reaction by adding the caspase substrate to each well. Immediately begin measuring the fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) at regular intervals using a microplate reader.

  • Data Analysis: Determine the rate of substrate cleavage (enzyme activity) for each inhibitor concentration. Plot the enzyme activity as a function of the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The available data unequivocally demonstrates that This compound is a selective inhibitor of caspase-1 and not a pan-caspase inhibitor. Its high potency and selectivity make it an excellent tool for investigating the specific roles of the inflammasome and caspase-1 in health and disease. For studies requiring broad inhibition of apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK would be a more appropriate choice. The selection of the correct inhibitor is paramount for the generation of accurate and interpretable data in the study of caspase-mediated signaling pathways.

References

Ac-YVAD-CMK in the Spotlight: A Comparative Guide to Inflammasome Inhibition and Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the selective inhibition of caspase-1 presents a critical tool. This guide provides a comprehensive comparison of Ac-YVAD-CMK, a potent and irreversible caspase-1 inhibitor, with other key alternatives, supported by experimental data and detailed protocols.

This compound is a tetrapeptide chloromethyl ketone that specifically targets caspase-1, an enzyme pivotal in the inflammatory cascade.[1] Caspase-1, also known as interleukin-1 converting enzyme (ICE), is responsible for the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secreted forms.[1][2] By inhibiting caspase-1, this compound effectively suppresses the production of these key downstream cytokines, making it an invaluable reagent for studying inflammasome-mediated inflammation and a potential therapeutic agent.[2][3]

Comparative Analysis of Inflammasome Inhibitors

The selection of an appropriate inhibitor is crucial for targeted research. This section compares this compound with other commonly used inhibitors, highlighting their mechanisms, specificity, and reported efficacy.

InhibitorTargetMechanism of ActionReported Effects on Cytokine Production
This compound Caspase-1Irreversible covalent modification of the catalytic site.[1]Effectively suppresses the maturation and release of IL-1β and IL-18.[2][3][4][5]
Z-VAD-FMK Pan-caspaseIrreversible inhibitor of a broad range of caspases.[6][7][8]Potently inhibits the activation of caspase-1 and subsequent IL-1β production.[6] Due to its broad specificity, it can also block apoptosis.[6][7]
VX-765 (Belnacasan) Caspase-1Potent and selective, reversible covalent inhibitor.[9][10]Significantly reduces serum levels of IL-1β and IL-18 in vivo.[11]
MCC950 NLRP3 InflammasomeSelective inhibitor of the NLRP3 inflammasome, acting upstream of caspase-1 activation.[12][13]Reduces IL-1β expression by preventing NLRP3-mediated caspase-1 activation.[13]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental approach to validate its effects, the following diagrams are provided.

G cluster_0 cluster_1 PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 NLRP3_Inflammasome NLRP3 Inflammasome Assembly NFkB->NLRP3_Inflammasome Priming IL1b Mature IL-1β IL18 Mature IL-18 Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Activation Signal Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Active_Caspase1->Pro_IL1b Cleavage Active_Caspase1->Pro_IL18 Cleavage Ac_YVAD_CMK This compound Ac_YVAD_CMK->Active_Caspase1 Secretion Secretion IL1b->Secretion IL18->Secretion

Caption: Inflammasome signaling pathway and the inhibitory action of this compound.

G cluster_0 cluster_1 Cell_Culture 1. Cell Culture (e.g., Macrophages) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor 3. Inhibitor Treatment (this compound or alternative) Priming->Inhibitor Activation 4. Inflammasome Activation (e.g., ATP, Nigericin) Inhibitor->Activation Supernatant 5. Collect Supernatant Activation->Supernatant Cell_Lysate 6. Prepare Cell Lysates Activation->Cell_Lysate ELISA 7. ELISA for IL-1β/IL-18 Supernatant->ELISA Western_Blot 8. Western Blot for Caspase-1 Cell_Lysate->Western_Blot

Caption: Experimental workflow for validating inhibitor effects on cytokine production.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for key experiments.

In Vitro Inflammasome Activation and Inhibition

Objective: To assess the effect of this compound on cytokine production in cultured immune cells.

Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

Protocol:

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Priming: Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the cells with this compound (typically 10-50 µM) or the desired inhibitor for 1 hour.

  • Inflammasome Activation: Induce inflammasome activation by treating the cells with an agonist such as ATP (5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis and lyse the remaining cells for protein analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

Objective: To quantify the concentration of secreted IL-1β and IL-18 in the cell culture supernatant.

Protocol:

  • Coating: Coat a 96-well ELISA plate with the capture antibody specific for either IL-1β or IL-18 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Signal Generation: After another wash, add streptavidin-HRP conjugate and incubate for 20-30 minutes.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine is determined by comparison to the standard curve.

Western Blot for Caspase-1 Cleavage

Objective: To detect the active (cleaved) form of caspase-1 in cell lysates.

Protocol:

  • Protein Extraction: Lyse the cells collected in step 5 of the inflammasome activation protocol with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved caspase-1 can be quantified relative to the loading control.

Conclusion

This compound is a highly effective and selective tool for inhibiting caspase-1 activity and subsequent production of IL-1β and IL-18. Its irreversible binding provides sustained inhibition, making it suitable for a wide range of in vitro and in vivo studies. When choosing an inhibitor, researchers should consider the specific goals of their experiment. For broad-spectrum caspase inhibition, Z-VAD-FMK is a suitable choice, while for targeting the upstream NLRP3 inflammasome, MCC950 is the preferred option. VX-765 offers a potent and selective alternative to this compound for caspase-1 inhibition. The provided protocols offer a solid foundation for validating the effects of these inhibitors on downstream cytokine production, enabling robust and reproducible research in the field of inflammation.

References

Safety Operating Guide

Proper Disposal of Ac-YVAD-CMK: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ac-YVAD-CMK, a selective and irreversible caspase-1 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Given the absence of explicit disposal instructions from manufacturers, this guide synthesizes general principles of hazardous waste management with the known chemical reactivity of this compound's functional groups.

Essential Safety Precautions and Handling

Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound and its common solvent, Dimethyl Sulfoxide (DMSO). This compound is a peptide chloromethyl ketone, and while specific toxicity data is limited, it should be handled as a potentially hazardous substance. DMSO is a combustible liquid that can readily penetrate the skin, carrying dissolved chemicals with it.[1][2]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound in either solid or solution form. This includes:

  • Gloves: Butyl rubber gloves are recommended when working with DMSO solutions, as nitrile gloves may not provide adequate protection.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from spills.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₄H₃₃ClN₄O₈
Molecular Weight 541.0 g/mol
Solubility DMSO: 90-100 mg/mL (166.4-184.84 mM) DMF: 10 mg/mL (18.48 mM) Water: Insoluble
Storage (Powder) Store at -20°C for up to 3 years. Keep away from moisture.
Storage (in Solvent) Store at -80°C for up to 1 year.

Step-by-Step Disposal Procedures

This procedure includes a chemical inactivation step to mitigate the reactivity of the chloromethyl ketone moiety prior to collection by a certified hazardous waste disposal service.

Step 1: Prepare for Inactivation

  • Conduct the entire procedure in a certified chemical fume hood.

  • Assemble all necessary materials:

    • This compound waste (solid or in DMSO)

    • A suitable nucleophilic solution (e.g., 1 M sodium bisulfite or a basic solution of sodium thiosulfate)

    • A designated, properly labeled hazardous waste container compatible with the chemical contents.

    • Appropriate PPE.

Step 2: Chemical Inactivation of Chloromethyl Ketone

The chloromethyl ketone functional group is reactive towards nucleophiles. This reactivity can be harnessed for inactivation.

  • For this compound in DMSO solution: Slowly add the waste solution to a stirred, excess of the nucleophilic solution at room temperature. The reaction should be allowed to proceed for several hours to ensure complete inactivation.

  • For solid this compound: Dissolve the solid waste in a minimal amount of a compatible solvent (e.g., DMSO) and then proceed with the inactivation step as described above.

Step 3: Waste Collection and Labeling

  • After the inactivation reaction is complete, transfer the resulting solution to a designated hazardous waste container.

  • If the waste contains DMSO, it should be collected with other organic solvents.[3]

  • Properly label the waste container with the full chemical names of all components, including the products of the inactivation reaction, and the date.

Step 4: Storage and Final Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for pickup and final disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • Once clean and dry, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Mandatory Visualizations

The following diagrams illustrate key workflows for ensuring safety and proper disposal.

PPE_Workflow Figure 1: PPE Workflow for Handling this compound start Start: Handling this compound ppe_check Is appropriate PPE available? (Gloves, Eye Protection, Lab Coat) start->ppe_check get_ppe Obtain necessary PPE ppe_check->get_ppe No handle_chemical Proceed with handling This compound ppe_check->handle_chemical Yes get_ppe->handle_chemical stop Stop and procure necessary PPE get_ppe->stop end End of Procedure handle_chemical->end

Caption: PPE workflow for handling this compound.

Disposal_Decision_Tree Figure 2: this compound Waste Disposal Decision Tree start This compound Waste Generated is_solid Is the waste solid or in a non-DMSO solvent? start->is_solid dissolve Dissolve in minimal DMSO is_solid->dissolve Yes in_dmso Waste is in DMSO solution is_solid->in_dmso No inactivate Chemically inactivate with a nucleophilic solution dissolve->inactivate in_dmso->inactivate collect Collect in a labeled hazardous waste container inactivate->collect store Store in a designated satellite accumulation area collect->store ehs_pickup Arrange for EHS pickup store->ehs_pickup

Caption: Decision tree for this compound waste disposal.

Disclaimer: These procedures are provided as a guide based on general laboratory safety principles and available chemical information. Always consult your institution's specific safety data sheets (SDS) and chemical hygiene plan, and contact your environmental health and safety (EHS) department for final guidance on waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of the caspase-1 inhibitor Ac-YVAD-CMK are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, step-by-step safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a potent, irreversible, and selective inhibitor of caspase-1, an enzyme pivotal in the inflammatory process. Due to its chemical nature as a chloromethyl ketone, specific precautions must be taken to avoid potential health hazards and ensure the compound's stability. Adherence to these guidelines will help in building a culture of safety and trust in the laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE and essential engineering controls to minimize exposure.

Protection Type Equipment/Control Specification and Use
Engineering Controls Chemical Fume HoodAll handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area in case of accidental contact.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or airborne particles.
Hand Protection Nitrile GlovesWear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling. Avoid direct skin contact.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection Not typically required when handled in a fume hood.If working outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of this compound in the laboratory. The following diagram outlines the key steps, from receiving the compound to its final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment receiving Receiving and Inspection storage Proper Storage receiving->storage Verify integrity ppe Don PPE storage->ppe Before handling fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing reconstitution Reconstitution in Solvent weighing->reconstitution experiment Use in Experiment reconstitution->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Waste Segregation and Disposal decontamination->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe hand_washing Wash Hands Thoroughly remove_ppe->hand_washing

This compound Handling Workflow
Step-by-Step Handling and Storage Procedures

Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound is typically a powder and should be stored under specific conditions to maintain its stability.

Storage Parameter Condition Duration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
-20°CUp to 1 month

Always refer to the manufacturer's datasheet for specific storage recommendations.

Preparation of Stock Solutions:

  • Don appropriate PPE as outlined in the table above.

  • Perform all operations in a certified chemical fume hood.

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

  • Carefully weigh the desired amount of powder.

  • Prepare the stock solution by dissolving the powder in a suitable solvent, such as DMSO.

  • Ensure the solution is thoroughly mixed.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation: All materials that have come into contact with this compound should be considered chemical waste. This includes:

  • Unused or expired this compound powder and solutions.

  • Contaminated consumables such as pipette tips, tubes, and gloves.

  • Solvents used for reconstitution and experimental procedures.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

This compound Disposal Pathway cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_source This compound Waste (solid, liquid, contaminated items) solid_waste Solid Waste Container waste_source->solid_waste Gloves, tubes, etc. liquid_waste Liquid Waste Container waste_source->liquid_waste Unused solutions, solvent sharps_waste Sharps Container waste_source->sharps_waste Needles, etc. labeling Label Waste Containers solid_waste->labeling liquid_waste->labeling sharps_waste->labeling ehs_pickup Arrange for EHS Pickup labeling->ehs_pickup Follow institutional protocols

This compound Disposal Pathway

Disposal Procedure:

  • Segregate Waste: Collect all this compound waste in designated, properly labeled hazardous waste containers. Do not mix with general laboratory trash.

  • Liquid Waste: Unused solutions and solvent waste containing this compound should be collected in a sealed, non-reactive container labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated solid hazardous waste container.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chloromethyl ketone compounds and to arrange for waste pickup. Disposal regulations can vary by location.

By adhering to these safety and logistical protocols, researchers can confidently and responsibly handle this compound, fostering a secure and productive research environment.

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